Boc-Asp(OMe)-OH
説明
The exact mass of the compound Boc-L-aspartic acid 4-methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450548 | |
| Record name | Boc-L-aspartic acid 4-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59768-74-0 | |
| Record name | Boc-L-aspartic acid 4-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-L-aspartic acid 4-methyl ester: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Boc-L-aspartic acid 4-methyl ester, a key building block in peptide synthesis and drug discovery.
Chemical Structure and Properties
Boc-L-aspartic acid 4-methyl ester, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid, is a derivative of the amino acid L-aspartic acid.[1][2] The structure features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester at the β-carboxylic acid function (position 4). This strategic protection allows for selective reactions at the unprotected α-carboxylic acid, making it a valuable reagent in the synthesis of complex peptides and other organic molecules.
The presence of the Boc group provides stability and prevents unwanted side reactions at the amino group, while the methyl ester protects the side-chain carboxyl group.[2] This compound is typically a white to off-white solid, soluble in various organic solvents such as methanol, dichloromethane, and ethyl acetate.[2]
Quantitative Data Summary
| Property | Value |
| CAS Number | 59768-74-0 |
| Molecular Formula | C10H17NO6 |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Purity | ≥98.0% (TLC) |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid |
Synthesis of Boc-L-aspartic acid 4-methyl ester
The most common and efficient synthesis of Boc-L-aspartic acid 4-methyl ester involves a two-step process starting from L-aspartic acid. The first step is the selective esterification of the β-carboxylic acid, followed by the protection of the α-amino group with a Boc group.
Logical Workflow of Synthesis
Caption: Synthesis workflow for Boc-L-aspartic acid 4-methyl ester.
Experimental Protocols
Step 1: Synthesis of L-Aspartic acid β-methyl ester hydrochloride
This procedure outlines the selective esterification of the β-carboxylic acid of L-aspartic acid.
-
Materials:
-
L-Aspartic acid
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-aspartic acid in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with continuous stirring. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-aspartic acid β-methyl ester hydrochloride.[3]
-
Step 2: Synthesis of Boc-L-aspartic acid 4-methyl ester
This protocol describes the protection of the α-amino group of L-aspartic acid β-methyl ester hydrochloride.
-
Materials:
-
L-Aspartic acid β-methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., methanol, THF, or a mixture with water)
-
Ethyl acetate
-
Aqueous HCl solution (e.g., 1N)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve L-aspartic acid β-methyl ester hydrochloride in the chosen solvent system.[4]
-
Add the base to the solution and stir until the starting material is fully dissolved and neutralized.[4]
-
Add di-tert-butyl dicarbonate to the reaction mixture.[4]
-
Stir the reaction at room temperature overnight.[4]
-
Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the organic solvent.[4]
-
To the aqueous residue, add ethyl acetate and acidify with the aqueous HCl solution to a pH of 2-3.
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[4]
-
Combine all organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
The crude product can be further purified by recrystallization or column chromatography to yield pure Boc-L-aspartic acid 4-methyl ester.
-
Characterization Data
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized Boc-L-aspartic acid 4-methyl ester. Below is a summary of typical spectroscopic data.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.5 (d, 1H, NH), ~4.6 (m, 1H, α-CH), 3.69 (s, 3H, OCH₃), ~3.0 & ~2.8 (dd, 2H, β-CH₂), 1.42 (s, 9H, C(CH₃)₃)[5] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~174 (α-COOH), ~171 (ester C=O), ~155 (Boc C=O), ~80 (C(CH₃)₃), ~52 (OCH₃), ~50 (α-CH), ~37 (β-CH₂), ~28 (C(CH₃)₃)[5] |
| Infrared (IR) | ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1740 (ester C=O stretch), ~1710 (acid C=O stretch), ~1510 (N-H bend)[5] |
| Mass Spec (MS) | Expected m/z for C₁₀H₁₈NO₆ [M+H]⁺: 248.11 |
This guide provides essential technical information for researchers working with Boc-L-aspartic acid 4-methyl ester. The detailed protocols and characterization data will be valuable for the successful synthesis and application of this important chemical building block.
References
- 1. Boc-L-aspartic acid 4-methyl ester Online | Boc-L-aspartic acid 4-methyl ester Manufacturer and Suppliers [scimplify.com]
- 2. CAS 59768-74-0: Boc-L-aspartic acid 4-methyl ester [cymitquimica.com]
- 3. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]
- 4. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]
- 5. Boc-L-aspartic acid 4-methyl ester | 59768-74-0 [chemicalbook.com]
Solubility Profile of Boc-Asp(OMe)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester (Boc-Asp(OMe)-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering critical data and standardized protocols to facilitate its use in various laboratory and manufacturing settings.
Introduction
This compound is a protected amino acid derivative widely employed in solid-phase and solution-phase peptide synthesis. Its solubility in common organic solvents is a critical parameter for reaction setup, purification, and formulation. Understanding the solubility profile of this compound is essential for optimizing reaction conditions, preventing precipitation issues, and ensuring the reproducibility of synthetic processes. This guide summarizes the available quantitative and qualitative solubility data for this compound and provides a detailed experimental protocol for its determination.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of this compound in various common organic solvents. While quantitative data is limited, qualitative assessments provide valuable guidance for solvent selection.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 200 mg/mL[1] | Soluble |
| Methanol | Alcohol | Data not available | Soluble |
| Dichloromethane (DCM) | Chlorinated | Data not available | Soluble |
| Ethanol | Alcohol | Data not available | No data |
| Isopropanol | Alcohol | Data not available | No data |
| Diethyl Ether | Ether | Data not available | No data |
| Tetrahydrofuran (THF) | Ether | Data not available | No data |
| Ethyl Acetate | Ester | Data not available | No data |
| Chloroform | Chlorinated | Data not available | No data |
| Water | Aqueous | Data not available | Poorly soluble |
Experimental Protocol for Solubility Determination
The following protocol outlines a standardized gravimetric method for determining the precise solubility of this compound in various organic solvents. This method is reliable and can be performed with standard laboratory equipment.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.2 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A constant concentration over time indicates equilibrium.
-
Phase Separation: Allow the vial to rest at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a 0.2 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.
-
Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact weight of the solution.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until all the solvent has evaporated and a constant weight of the solid residue is achieved.
-
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 mL) = (Weight of residue / Volume of filtered solution) x 100
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the gravimetric determination of the solubility of this compound.
Caption: Gravimetric solubility determination workflow.
This technical guide provides essential information on the solubility of this compound. For applications requiring precise solubility data in unlisted solvents, the provided experimental protocol offers a robust method for in-house determination.
References
An In-depth Technical Guide to Boc-L-aspartic acid 4-methyl ester (CAS 59768-74-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 59768-74-0, identified as N-(tert-butoxycarbonyl)-L-aspartic acid 4-methyl ester, commonly abbreviated as Boc-Asp(OMe)-OH. This document details its chemical and physical properties, a detailed synthesis protocol, and its primary applications as a critical intermediate in the synthesis of advanced pharmaceutical agents. The core utility of this compound lies in its role as a chiral building block for creating potent antagonists of the glycoprotein IIb/IIIa receptor and inhibitors of leukotriene A4 hydrolase. This guide furnishes quantitative biological data for these target compounds, detailed experimental protocols for their evaluation, and visual diagrams of relevant signaling pathways and experimental workflows to support researchers in drug development.
Chemical Information
Boc-L-aspartic acid 4-methyl ester is a derivative of the amino acid L-aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain carboxylic acid is esterified with a methyl group. This strategic protection allows for selective chemical modifications at the alpha-carboxyl group, making it a valuable reagent in peptide synthesis and the construction of complex organic molecules.[1]
Chemical and Physical Properties
The key physicochemical properties of Boc-L-aspartic acid 4-methyl ester are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 59768-74-0 | [2][3] |
| Molecular Formula | C₁₀H₁₇NO₆ | [2][3] |
| Molecular Weight | 247.25 g/mol | [2][3] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
| SMILES | COC(=O)C--INVALID-LINK--C(O)=O | |
| InChI Key | WFPSMPYVXFVVFA-LURJTMIESA-N |
Spectroscopic Data
Spectroscopic data provides structural confirmation of the compound.[4]
| Data Type | Values |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) = 1.42 (s, 9H, C(CH₃)₃), 2.82 (dd, J=4.8, 17.2 Hz, 1H, CH₂), 3.02 (dd, J=17.2, 4.1 Hz, 1H, CH₂), 3.69 (s, 3H, OCH₃), 4.59-4.62 (m, 1H, CHN), 5.57 (d, J=8.5Hz, 1H, NHBoc), 10.8 (sl, 1H, COOH) |
| ¹³C NMR (75MHz, CDCl₃) | δ (ppm) = 28.2 (CH₃), 36.4 (CH₂), 49.7 (CHN), 52.1 (OCH₃), 80.5 (C(CH₃)₃), 155.6 (COO), 171.6 (COO), 175.8 (COO) |
| IR (cm⁻¹) | 3429 (NH), 2979 (CH), 1714 (C=O), 1509, 1438, 1394, 1367, 1156, 1057, 1026, 843, 780, 734 |
Synthesis and Manufacturing
The synthesis of Boc-L-aspartic acid 4-methyl ester is typically achieved through a straightforward N-protection reaction of the corresponding amino acid ester.
Experimental Protocol: Synthesis of Boc-L-aspartic acid 4-methyl ester
This protocol is adapted from established procedures for the N-Boc protection of amino acid esters.[5]
Materials:
-
L-aspartic acid β-methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Methanol or a mixture of Tetrahydrofuran (THF) and water
-
Ethyl Acetate
-
1N HCl (aqueous solution)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
L-aspartic acid β-methyl ester hydrochloride (1 equivalent) is dissolved in the chosen solvent (e.g., methanol or THF/water).
-
The solution is cooled to 0°C in an ice bath.
-
A base, such as triethylamine (2.2 equivalents) or sodium bicarbonate (2 equivalents), is added to neutralize the hydrochloride and facilitate the reaction.
-
Di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) is added to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to 2-3 with 1N HCl to protonate any unreacted starting material and the product's carboxylic acid.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
If necessary, the product can be further purified by silica gel column chromatography.
Applications in Drug Development
The primary significance of Boc-L-aspartic acid 4-methyl ester in drug development is its use as a chiral starting material for the synthesis of complex molecules that target key pathological pathways.
Intermediate for Glycoprotein IIb/IIIa Antagonists
Boc-L-aspartic acid 4-methyl ester is a precursor for the synthesis of isoxazoline-based antagonists of the glycoprotein (GP) IIb/IIIa receptor.[3][4] This receptor is the final common pathway for platelet aggregation, and its inhibition is a major strategy for anti-thrombotic therapy in acute coronary syndromes.[6]
Platelet activation is initiated by various agonists (e.g., ADP, thrombin, collagen), leading to an "inside-out" signaling cascade that conformationally activates the GPIIb/IIIa receptor.[7] The activated receptor then binds fibrinogen, which cross-links platelets, leading to aggregation and thrombus formation. This fibrinogen binding also triggers "outside-in" signaling, further promoting clot stabilization. GPIIb/IIIa antagonists block the fibrinogen binding site, thus inhibiting platelet aggregation.[7]
The following table presents the in vitro potency of XR299, an isoxazoline-based GPIIb/IIIa antagonist synthesized using a derivative of the core chemical.
| Compound | Assay | IC₅₀ (µM) | Reference |
| XR299 | Inhibition of Platelet Aggregation | 0.24 | [8] |
This is a generalized protocol for assessing the efficacy of GPIIb/IIIa antagonists.[9][10]
Materials:
-
Whole blood or platelet-rich plasma (PRP) from healthy donors.
-
Anticoagulant (e.g., sodium citrate or hirudin).
-
Platelet agonist (e.g., Adenosine diphosphate - ADP).
-
Test compound (GPIIb/IIIa antagonist) at various concentrations.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by centrifuging anticoagulated whole blood at a low speed.
-
Pre-incubate the PRP with various concentrations of the test compound or vehicle control for a specified time at 37°C.
-
Place the cuvettes containing the PRP samples into the aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., ADP) to induce aggregation.
-
Monitor the change in light transmittance (for PRP turbidimetry) or impedance (for whole blood aggregometry) over time, which corresponds to the degree of platelet aggregation.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
Intermediate for Leukotriene A4 Hydrolase Inhibitors
Boc-L-aspartic acid 4-methyl ester is also utilized in the synthesis of glutamic acid analogs that are potent inhibitors of leukotriene A4 (LTA4) hydrolase.[3][4] This enzyme is a key player in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in various inflammatory diseases.[11]
In response to inflammatory stimuli, arachidonic acid is converted via the 5-lipoxygenase (5-LO) pathway to LTA4. LTA4 hydrolase then catalyzes the conversion of LTA4 to LTB4. LTB4 exerts its pro-inflammatory effects by binding to its receptors (BLT1 and BLT2) on immune cells, promoting chemotaxis, adhesion, and activation. Inhibiting LTA4 hydrolase reduces the production of LTB4, thereby mitigating the inflammatory response.
The table below shows the inhibitory potency of various compounds against LTA4 hydrolase, as determined by different assays. These compounds are examples of molecules whose synthesis can involve intermediates like Boc-L-aspartic acid 4-methyl ester.
| Compound | Peptidase Assay IC₅₀ (µM) | Hydrolase Assay IC₅₀ (µM) | Human Whole Blood Assay IC₅₀ (nM) | Reference |
| Compound 4 | 1320 | 1670 | - | [1] |
| Compound 6 | 3700 | 5300 | - | [1] |
| Compound 7a | - | - | 3 | [12] |
| Compound 7c | - | - | 6 | [12] |
| Compound 12a | - | - | 4 | [12] |
| Compound 12b | - | - | 3 | [12] |
| Compound 12c | - | - | 4 | [12] |
| Compound 12d | - | - | 4 | [12] |
| DG-051 (19) | - | - | 13 | [13] |
This is a generalized protocol for determining the inhibitory activity of compounds against LTA4 hydrolase.[1][14]
Materials:
-
Recombinant human LTA4 hydrolase.
-
LTA4 methyl ester (precursor).
-
NaOH solution.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 100 mM NaCl).
-
Test compounds at various concentrations in DMSO.
-
Detection reagents for LTB4 (e.g., ELISA kit or HTRF assay components).
-
96-well or 384-well plates.
Procedure:
-
Prepare the LTA4 substrate fresh by hydrolyzing the LTA4 methyl ester with NaOH under an inert atmosphere. Keep the solution on ice.
-
In a reaction plate, pre-incubate the LTA4 hydrolase enzyme with various concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate.
-
Allow the reaction to proceed for a defined time (e.g., 30 seconds to a few minutes).
-
Stop the reaction, typically by adding a quenching solution (e.g., an acidic solution or a solution containing a chelating agent like EDTA).
-
Quantify the amount of LTB4 produced using a suitable detection method, such as a competitive ELISA or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
Boc-L-aspartic acid 4-methyl ester (CAS 59768-74-0) is a synthetically valuable, non-biologically active intermediate. Its importance is derived from its utility as a precisely protected chiral building block in the multi-step synthesis of high-value pharmaceutical targets. For researchers in drug discovery, particularly those focused on anti-thrombotic and anti-inflammatory therapies, this compound provides a reliable starting point for the development of novel inhibitors of Glycoprotein IIb/IIIa and Leukotriene A4 hydrolase. Understanding its properties and synthetic applications is key to leveraging its potential in the creation of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 59768-74-0: Boc-L-aspartic acid 4-methyl ester [cymitquimica.com]
- 3. Boc-L-aspartic acid 4-methyl ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Boc-L-aspartic acid 4-methyl ester | 59768-74-0 [chemicalbook.com]
- 5. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]
- 6. ClinPGx [clinpgx.org]
- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azabenzthiazole inhibitors of leukotriene A₄ hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Boc-Asp(OMe)-OH for Researchers and Drug Development Professionals
Introduction
Boc-Asp(OMe)-OH, also known as N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the β-carboxyl group, makes it an invaluable building block for the precise incorporation of aspartic acid residues into peptide chains. This guide provides an in-depth overview of its chemical properties, applications, and relevant biochemical pathways.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | References |
| Molecular Weight | 247.25 g/mol | [1][2][3] |
| Chemical Formula | C₁₀H₁₇NO₆ | [1][4] |
| Linear Formula | CH₃O₂CCH₂CH[NHCO₂(C(CH₃)₃)]CO₂H | [2][3] |
| CAS Number | 59768-74-0 | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98.0% (TLC) | [2][3] |
Applications in Peptide Synthesis
This compound is a key reagent in Boc solid-phase peptide synthesis (SPPS), a well-established method for the stepwise construction of peptides. The Boc group provides temporary protection for the N-terminus, which can be removed under moderately acidic conditions, while the methyl ester protects the side-chain carboxyl group.
Experimental Protocol: Coupling of this compound in Boc-SPPS
This protocol outlines a general procedure for the incorporation of a this compound residue onto a growing peptide chain attached to a solid support resin (e.g., Merrifield or PAM resin).
-
Resin Preparation and Swelling : The peptide-resin is initially swollen in a suitable solvent, typically dichloromethane (DCM), to ensure optimal reaction kinetics.
-
Boc Deprotection : The N-terminal Boc protecting group of the resin-bound peptide is removed by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM.[5] This reaction is typically performed for 20-30 minutes. A pre-wash with the TFA/DCM solution for a shorter duration (e.g., 5 minutes) can be employed.[5]
-
Washing : Following deprotection, the resin is thoroughly washed with DCM and then with an alcohol like isopropanol (IPA) to remove residual TFA and the cleaved Boc groups.[5]
-
Neutralization : The protonated N-terminus is neutralized using a base, commonly 10% diisopropylethylamine (DIEA) in DCM, to prepare it for the subsequent coupling reaction. This is followed by further washing with DCM.
-
Coupling :
-
In a separate reaction vessel, this compound (typically 3-5 equivalents relative to the resin's substitution level) is pre-activated.
-
Activation is achieved by dissolving the amino acid derivative in a solvent like DMF or DCM and adding a coupling reagent (e.g., HBTU, DIC) and an activating agent (e.g., HOBt) or a base such as DIEA.
-
The activated this compound solution is then added to the deprotected and neutralized peptide-resin.
-
The coupling reaction is allowed to proceed for a period ranging from 1 to several hours, with mixing to ensure complete reaction. The progress of the coupling can be monitored using a qualitative test such as the ninhydrin test.
-
-
Washing : After the coupling is complete, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Cycle Repetition : The cycle of deprotection, washing, neutralization, and coupling is repeated for each subsequent amino acid to be added to the peptide sequence.
Workflow for this compound Coupling in SPPS
Biochemical Significance of the Aspartate Backbone
While this compound is a synthetic molecule, its core structure is derived from L-aspartic acid, an amino acid of fundamental importance in numerous metabolic and signaling pathways.[6][7] The peptides and peptidomimetics synthesized using this derivative can interact with biological systems in various ways, leveraging the natural roles of aspartate.
Aspartate is a non-essential amino acid in humans, meaning it can be synthesized by the body.[7] It plays a central role as a metabolite, connecting several key biochemical pathways.[6][7]
Metabolic Hub of Aspartate
As shown in the diagram, aspartate is a key player in:
-
The Urea Cycle : It condenses with citrulline to form argininosuccinate, a crucial step in the detoxification of ammonia and the synthesis of arginine.[6][7]
-
Amino Acid Synthesis : In plants and microorganisms, aspartate is the common precursor to a family of essential amino acids for humans, including methionine, threonine, isoleucine, and lysine.[7][8][9]
-
Gluconeogenesis : Through its interconversion with oxaloacetate, a TCA cycle intermediate, aspartate participates in the synthesis of glucose from non-carbohydrate sources.[7]
-
Purine Synthesis : Aspartate donates a nitrogen atom for the formation of the purine ring, a fundamental component of DNA and RNA.[7]
-
Neurotransmission : Aspartate acts as an excitatory neurotransmitter in the central nervous system, stimulating NMDA receptors.[7]
The synthesis of novel peptides incorporating aspartic acid residues via this compound allows researchers to probe and modulate these pathways, contributing to the development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 98.0 TLC 59768-74-0 [sigmaaldrich.com]
- 3. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The central enzymes of the aspartate family of amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group's pivotal role in peptide synthesis. It details the underlying chemistry, workflows, and critical considerations for its application in Solid-Phase Peptide Synthesis (SPPS), offering a valuable resource for professionals in chemical biology and drug development.
Introduction: The Cornerstone of Modern Peptide Synthesis
The synthesis of peptides requires a meticulous and controlled stepwise addition of amino acids. This process is fundamentally enabled by the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, was a foundational element in the development of modern peptide synthesis, particularly in the revolutionary Solid-Phase Peptide Synthesis (SPPS) method developed by Bruce Merrifield.[1]
The Boc group serves as a temporary protecting shield for the α-amino group of an amino acid. Its key characteristic is its stability in neutral and basic conditions, coupled with its facile removal under moderately acidic conditions (acid-labile).[2] This property forms the basis of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) synthesis strategy, where the temporary Nα-Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[3][4]
The Chemistry of the Boc Group
Protection of α-Amino Groups
The introduction of the Boc group onto an amino acid is a standard nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. The reaction is typically performed in the presence of a base.[2] The amino group of the amino acid acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This results in the formation of a carbamate linkage and the release of tert-butyl carbonate, which subsequently decomposes into carbon dioxide and tert-butanol.[5]
Deprotection of the Boc Group
The removal of the Boc group is the critical repeating step in Boc-SPPS. It is achieved by acidolysis, typically using 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine of the peptide chain and carbon dioxide.[6][7]
The generated tert-butyl carbocation is a potent alkylating agent and can react with nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3] To prevent these side reactions, scavengers such as anisole, thioanisole, or dithioethane (DTE) are added to the deprotection solution to trap the carbocations.[1][3]
The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc/Bzl strategy is a systematic, cyclical process performed on a solid resin support. Each cycle adds one amino acid to the growing peptide chain.
The key steps in each cycle are:
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA in DCM.[1]
-
Washing: The resin is washed with DCM and isopropanol (IPA) to remove excess TFA and byproducts.[1]
-
Neutralization: After deprotection, the newly exposed N-terminal amine is protonated as a TFA salt. It must be converted to the free amine using a base, typically diisopropylethylamine (DIEA), before the next coupling step can occur.[8]
-
Washing: The resin is washed again to remove the excess neutralization base.
-
Coupling: The next incoming Boc-protected amino acid is activated by a coupling reagent (e.g., DCC/HOBt, HBTU) and added to the resin to form a new peptide bond.[9]
-
Washing: The resin is washed to remove excess reagents and byproducts, making it ready for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously, typically with anhydrous HF.[2][10]
Quantitative Data and Comparisons
The choice between the Boc and the milder, more modern Fmoc (9-fluorenylmethyloxycarbonyl) strategy depends on the specific peptide sequence and desired outcome. The Boc strategy's harsher acidic conditions can be advantageous for synthesizing long or hydrophobic peptides prone to aggregation, as the repeated protonation of the N-terminus helps disrupt inter-chain hydrogen bonding.[]
Table 1: Comparison of Key Parameters for Boc/Bzl and Fmoc/tBu SPPS Strategies
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [12] |
| Deprotection Reagent | 25-50% TFA in DCM | 20% Piperidine in DMF | [13][14] |
| Deprotection Time | 20-30 minutes | 5-10 minutes | [13] |
| Side-Chain Protection | Benzyl-based (e.g., Bzl, Tos) | tert-Butyl-based (e.g., tBu, Trt) | [4][12] |
| Final Cleavage Reagent | Anhydrous HF, TFMSA | TFA-based cocktails (e.g., Reagent K) | [13][14] |
| Cleavage Conditions | Harsh (Strong Acid) | Mild | [14] |
| Orthogonality | Partial (Graded Acid Lability) | Fully Orthogonal | [4] |
| Aggregation Issues | Less frequent for difficult sequences | More frequent | [] |
| Reagent Cost | Boc-amino acids generally less expensive | Fmoc-amino acids generally more expensive | [] |
Table 2: Common Side-Chain Protecting Groups and Scavengers in Boc-SPPS
| Amino Acid Residue | Side-Chain Protecting Group | Cleavage Cocktail / Scavengers | Purpose of Scavenger | Reference(s) |
| Arg | Tosyl (Tos) | HF / Anisole | General carbocation scavenger | [1] |
| Trp | Formyl (For) | HF / p-cresol, p-thiocresol, DMS | Prevents indole alkylation | [6] |
| Met | (none) | HF / Anisole, Thioanisole, DMS | Prevents S-alkylation | [1] |
| Cys | 4-methylbenzyl (Meb) | HF / Anisole | Prevents S-alkylation | [6] |
| Tyr | 2-bromobenzyloxycarbonyl (2-BrZ) | HF / Anisole | Prevents phenol alkylation | [2] |
| His | 2,4-dinitrophenyl (Dnp) | Thiophenol (prior to HF) | Dnp removed orthogonally | [1] |
Experimental Protocols
Protocol: Nα-Boc Protection of an Amino Acid (General Procedure)
This protocol describes a general method for protecting the alpha-amino group of an amino acid using Boc anhydride.
-
Dissolution: Dissolve the amino acid (1.0 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water (approx. 1.2 mL per mmol of amino acid).[3]
-
Reaction: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the solution while stirring.[3]
-
Stirring: Continue stirring for 2-4 hours. The mixture should become homogeneous within the first hour.[3][15]
-
Workup: Dilute the reaction mixture with water. Perform an extraction with ethyl acetate to remove the oxime byproduct if BOC-ON was used, or to remove other organic-soluble impurities.[3]
-
Acidification & Extraction: Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 5% citric acid or dilute HCl). Immediately extract the product into ethyl acetate (3x).[3][15]
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Boc-amino acid.[15]
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[3]
Yields for this procedure are typically high, often exceeding 90%.[15]
Protocol: Standard Cycle for Boc-SPPS (Manual)
This protocol outlines a single manual cycle for adding one amino acid to a peptide-resin. (Quantities are based on 1 g of resin with a substitution of 0.5 mmol/g).
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL).[1]
-
-
Neutralization:
-
Add 10 mL of 10% DIEA in DCM. Stir for 2 minutes.[2]
-
Drain and repeat the neutralization step once more.
-
-
Washing:
-
Drain the neutralization solution.
-
Wash the resin with DCM (5 x 10 mL) to thoroughly remove excess base.
-
-
Coupling (HBTU activation):
-
In a separate vial, dissolve the incoming Boc-amino acid (2.0 mmol, 4 equiv.) and HBTU (2.0 mmol, 4 equiv.) in a minimal volume of DMF.
-
Add DIEA (4.0 mmol, 8 equiv.) to the activation mixture and let it stand for 1-2 minutes.
-
Add the activated amino acid solution to the drained, neutralized resin.
-
Stir for 1-2 hours at room temperature. Monitor reaction completion with a ninhydrin test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
The resin is now ready for the next deprotection cycle.
-
Protocol: Final Cleavage with Anhydrous Hydrogen Fluoride (HF)
CAUTION: Anhydrous HF is extremely toxic, corrosive, and reacts with glass. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus made of HF-resistant materials (e.g., Teflon, Kel-F).
-
Preparation: Dry the final peptide-resin (0.5 - 1.0 g) thoroughly under high vacuum and place it in the HF-resistant reaction vessel with a Teflon-coated stir bar.[2][6]
-
Add Scavengers: Add the appropriate scavenger cocktail to the reaction vessel. A common general-purpose scavenger is anisole (1.0 mL). For peptides containing Trp, a mixture of p-cresol and p-thiocresol is often used.[1][2][6]
-
HF Distillation: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Carefully distill anhydrous HF (approx. 9 mL) into the vessel.[2]
-
Cleavage Reaction: Warm the vessel to 0 °C in an ice bath and stir the slurry for 60 minutes.[1][2]
-
HF Removal: After the reaction is complete, remove the HF under a high vacuum, collecting it in a suitable trap (e.g., containing calcium oxide).[2]
-
Peptide Precipitation: Once all HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash away the scavengers.[2]
-
Washing & Isolation: Wash the precipitated peptide and residual resin several times with cold diethyl ether via filtration.
-
Extraction & Lyophilization: Dissolve the crude peptide from the resin using a suitable solvent (e.g., 20% aqueous acetic acid), filter to remove the resin beads, and lyophilize the solution to obtain the crude peptide powder.[6]
Conclusion
Despite the prevalence of the milder Fmoc strategy, the Boc protecting group remains a powerful and indispensable tool in peptide synthesis. Its advantages in overcoming aggregation in difficult sequences and its well-established protocols ensure its continued relevance in both academic research and the industrial production of therapeutic peptides.[2] A thorough understanding of the Boc/Bzl chemistry, its associated workflows, and potential side reactions is crucial for leveraging its full potential to synthesize complex and high-purity peptide molecules.
References
- 1. chempep.com [chempep.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
The Methyl Ester in Aspartic Acid Side Chain Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The protection of the β-carboxyl group of aspartic acid is a critical consideration in peptide synthesis, aimed at preventing its interference with peptide bond formation. Historically, the methyl ester (OMe) was employed for this purpose. However, its application, particularly in modern Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy, is now largely superseded due to its high propensity to induce aspartimide formation. This side reaction significantly compromises the yield and purity of the target peptide. This technical guide provides an in-depth analysis of the function of the methyl ester as a protecting group for the aspartic acid side chain, detailing its historical context, the mechanism of aspartimide formation, comparative quantitative data on its performance against modern alternatives, and relevant experimental protocols. While the methyl ester still finds niche applications, particularly in solution-phase synthesis or as a derivative for specific analytical purposes, for most SPPS applications, bulkier and more sterically hindering protecting groups are strongly recommended.
The Core Function and Limitations of Methyl Ester Protection
The primary function of the methyl ester in aspartic acid side chain protection is to mask the carboxylic acid functionality, preventing it from participating in undesired reactions during peptide synthesis. By converting the carboxyl group to a less reactive ester, the side chain is rendered inert to the coupling conditions used to elongate the peptide chain.
However, the small steric profile of the methyl group makes the carbonyl carbon of the ester highly susceptible to nucleophilic attack. In the context of Fmoc-based SPPS, this leads to a significant side reaction known as aspartimide formation.
The Mechanism of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that is particularly prevalent under the basic conditions used for Fmoc deprotection (e.g., with piperidine).[1][2][3] The reaction proceeds as follows:
-
Deprotonation: The basic conditions facilitate the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid.
-
Nucleophilic Attack: The deprotonated nitrogen acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aspartic acid side-chain ester.
-
Cyclization: This attack results in the formation of a five-membered succinimide ring, known as an aspartimide, with the concomitant elimination of the alcohol (methanol in the case of a methyl ester).
The resulting aspartimide is unstable and can undergo further reactions:
-
Epimerization: The α-carbon of the aspartimide is prone to racemization under basic conditions.
-
Hydrolysis: The aspartimide ring can be opened by nucleophiles, such as water or piperidine, at either of the two carbonyl carbons. This leads to a mixture of the desired α-peptide and the undesired β-peptide, where the peptide backbone is linked to the side-chain carboxyl group.[1][3]
The following diagram illustrates the mechanism of aspartimide formation:
References
A Technical Guide to High-Purity Boc-Asp(OMe)-OH for Researchers and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester, commonly abbreviated as Boc-Asp(OMe)-OH, is a crucial chiral building block in modern synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its unique bifunctional nature, with a protected α-amino group and a selectively esterified β-carboxyl group, allows for precise and controlled incorporation of aspartic acid residues into complex molecular architectures. This guide provides an in-depth overview of the commercial availability of high-purity this compound, its quality control, a plausible synthetic workflow, and its applications for researchers, scientists, and drug development professionals.
Commercial Availability of High-Purity this compound
A variety of chemical suppliers offer this compound, with purity specifications being a critical parameter for its application in sensitive synthetic procedures. High purity is essential to avoid the introduction of impurities that could complicate reaction pathways and the purification of the final product. The table below summarizes the offerings from several prominent commercial suppliers.
| Supplier | Quoted Purity | Analytical Method | CAS Number |
| Sigma-Aldrich | ≥98.0% | TLC | 59768-74-0 |
| MedChemExpress | 99.0% | Not Specified | 59768-74-0[1] |
| Chem-Impex | ≥98% | HPLC | 59768-74-0 |
| Aapptec | Lot-specific | Certificate of Analysis | 59768-74-0 |
Quality Control of this compound
Ensuring the high purity of this compound is paramount for its successful application. The quality control of amino acid derivatives typically involves a suite of analytical techniques to confirm identity, purity, and chiral integrity.[2][]
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
While specific protocols are supplier-dependent, a general method for the purity analysis of protected amino acids like this compound by reverse-phase HPLC (RP-HPLC) is described below. This protocol is adapted from established methods for similar protected amino acid derivatives.[4]
Objective: To determine the purity of a this compound sample by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of Mobile Phase A to achieve a concentration of 1 mg/mL.
-
If solubility is an issue, a minimal amount of acetonitrile can be added.
-
Ensure the sample is fully dissolved, using vortexing if necessary.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 210-230 nm
-
Injection Volume: 10-20 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point and can be optimized as needed.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks detected in the chromatogram.
-
Synthesis and Quality Control Workflow
While this compound is a commercially available reagent, understanding its synthesis is valuable for researchers. The following diagram illustrates a plausible synthetic workflow for the preparation and quality control of high-purity this compound, starting from L-aspartic acid. This workflow is based on standard organic chemistry transformations for amino acid protection and esterification.
Caption: Synthetic and Quality Control Workflow for this compound.
Applications in Research and Drug Development
This compound is a versatile building block primarily used in:
-
Peptide Synthesis: It serves as a key component in the solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides. The Boc protecting group provides robust protection for the α-amino group, which can be readily removed under acidic conditions, while the methyl ester protects the side-chain carboxyl group.
-
Drug Development: The incorporation of aspartic acid residues is common in the design of peptidomimetics and other small molecule therapeutics. The defined stereochemistry and protected functional groups of this compound allow for its precise integration into drug candidates.
-
Bioconjugation: This derivative can be used in the synthesis of peptides that are subsequently conjugated to other molecules, such as proteins, antibodies, or fluorescent dyes, to create sophisticated research tools and targeted therapeutics.
High-purity this compound is an indispensable reagent for researchers and professionals in the field of drug development and peptide chemistry. The commercial availability from multiple suppliers, coupled with rigorous quality control measures such as HPLC and TLC, ensures its reliability in complex synthetic applications. A thorough understanding of its properties, synthesis, and quality control is essential for its effective utilization in the creation of novel peptides and therapeutic agents.
References
An In-depth Technical Guide on the Storage and Handling of Boc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling procedures for N-tert-Butoxycarbonyl-L-aspartic acid 4-methyl ester (Boc-Asp(OMe)-OH), a key reagent in peptide synthesis and other organic chemistry applications. Adherence to these guidelines is crucial for maintaining the integrity, stability, and purity of the compound, ensuring experimental reproducibility and personnel safety.
Storage Recommendations
The stability of this compound is contingent upon proper storage conditions, which vary depending on whether the compound is in solid form or in solution.
1.1. Solid Form Storage
This compound is a white to off-white solid.[1] For long-term storage, it is recommended to keep the solid powder under specific temperature-controlled conditions.
Table 1: Recommended Storage Conditions and Stability for Solid this compound
| Storage Temperature | Duration | Source |
| -20°C | 3 years | [1] |
| 4°C | 2 years | [1] |
1.2. In-Solvent Storage
When this compound is dissolved in a solvent, its stability profile changes, and more stringent storage conditions are required to prevent degradation.
Table 2: Recommended Storage Conditions and Stability for this compound in Solution
| Storage Temperature | Duration | Source |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
It is important to note that the choice of solvent can impact the stability of the compound. While specific compatibilities should be determined experimentally, dimethyl sulfoxide (DMSO) has been cited as a potential solvent.[1]
Handling and Safety Procedures
Proper handling of this compound is essential to minimize exposure and maintain a safe laboratory environment. While it is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, standard laboratory precautions should always be observed.[2]
2.1. Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Eyeshields or safety glasses are recommended.
-
Hand Protection: Chemical-resistant gloves are essential.
-
Respiratory Protection: For operations that may generate dust, a type N95 (US) dust mask or equivalent is advised.
2.2. General Handling Practices
-
Avoid inhalation of dust.[3]
-
Prevent contact with skin and eyes.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
Keep the container tightly closed when not in use.[3]
-
Keep away from heat and sources of ignition.[3]
2.3. First Aid Measures
In case of accidental exposure, the following first-aid measures should be taken:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.[3]
-
Ingestion: Wash out the mouth with water.[3]
Experimental Protocols
The stability data presented in Tables 1 and 2 are based on information provided by commercial suppliers. The detailed experimental protocols used to determine these stability profiles are proprietary and not publicly available. Generally, such studies would involve storing the compound under the specified conditions for the indicated duration and then assessing its purity and integrity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect any degradation products.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process and recommended actions for the proper storage and handling of this compound.
Caption: Workflow for this compound Storage and Handling.
References
A Comprehensive Technical Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for Researchers and Drug Development Professionals
In the landscape of synthetic peptide chemistry, two strategies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. The choice between these two core approaches dictates the entire synthetic design, from resin selection to the final cleavage of the desired peptide. This in-depth technical guide provides a comprehensive analysis of the Boc and Fmoc strategies, offering a comparative overview of their chemical principles, quantitative performance metrics, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Core Principles: A Dichotomy of Chemical Orthogonality
The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group of the elongating peptide chain and, consequently, the chemical conditions required for its removal.[1][2] This difference establishes two distinct orthogonal protection schemes, which are crucial for the selective deprotection of specific functional groups without affecting others.[]
The Boc Strategy: A Classic Acid-Labile Approach
The Boc strategy, the pioneering method in SPPS, employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[4] Each cycle of amino acid addition involves the removal of the Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[5][6] Side-chain protecting groups are generally benzyl-based (Bzl) and are stable to the repeated TFA treatments but are cleaved simultaneously with the peptide from the resin using a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][7] This creates a "quasi-orthogonal" system, as both protecting groups are acid-labile, relying on a significant difference in acid lability for selectivity.[5]
The Fmoc Strategy: The Modern Mild, Base-Labile Alternative
The Fmoc strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[4] Deprotection is achieved using a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][8] Side-chain protecting groups are typically tert-butyl (tBu) based, which are stable to the basic deprotection conditions.[] These side-chain protectors are then removed concurrently with cleavage from the resin using a strong acid, such as TFA.[8] This establishes a truly orthogonal system, with the Nα- and side-chain protecting groups being removed by entirely different chemical mechanisms (base vs. acid).[9]
Quantitative Comparison of Boc and Fmoc Strategies
The choice between Boc and Fmoc SPPS often comes down to a trade-off between the robustness required for challenging sequences and the milder conditions suitable for sensitive peptides. The following tables summarize key quantitative parameters for each strategy.
Table 1: Deprotection and Coupling Cycle Parameters
| Parameter | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5][6] | 20% Piperidine in N,N-Dimethylformamide (DMF)[8] |
| Deprotection Time | 5-30 minutes (typically a 5 min pre-wash followed by a 15-25 min reaction)[6][10] | 5-20 minutes (often performed as two shorter treatments)[1][11] |
| Neutralization Step | Required (e.g., 10% Diisopropylethylamine (DIEA) in DCM)[12] | Not required |
| Coupling Reagents | DCC/HOBt, HBTU/DIEA, HATU/DIEA[13] | HBTU/HOBt/DIEA, HATU/HOAt/DIEA, DIC/Oxyma[13] |
| Typical Coupling Time | 1-2 hours[12] | 15 minutes - 2 hours (can be longer for difficult couplings)[1] |
| Cycle Time (per amino acid) | 1.5 - 3 hours | 30 minutes - 2.5 hours |
Table 2: Cleavage and Final Deprotection
| Parameter | Boc Strategy | Fmoc Strategy |
| Cleavage Reagent | Strong acids: Hydrofluoric acid (HF), Trifluoromethanesulfonic acid (TFMSA)[2][7] | Trifluoroacetic acid (TFA)[8] |
| Cleavage Cocktail Composition | e.g., 90% HF, 5% p-cresol, 5% thioanisole[12] | e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[8] |
| Cleavage Time | 1-2 hours at 0°C (HF)[12] | 2-4 hours at room temperature[2] |
| Safety Considerations | HF is highly toxic and corrosive, requiring specialized equipment.[7] | TFA is corrosive but less hazardous than HF. |
Experimental Protocols
The following are generalized, detailed methodologies for key experiments in both Boc and Fmoc SPPS.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and First Amino Acid Attachment (Merrifield Resin):
-
Swell Merrifield resin (1 g, substitution level 0.5-1.0 mmol/g) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL).
-
In a separate flask, dissolve the cesium salt of the first Boc-protected amino acid (3 equivalents) in DMF.
-
Add the amino acid solution to the resin and agitate the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
2. Boc Deprotection:
-
Swell the peptide-resin in DCM (10 mL/g).
-
Add a solution of 50% TFA in DCM (10 mL/g) and agitate for 5 minutes (pre-wash).
-
Filter and add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[6]
-
Filter the resin and wash with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL).[6]
3. Neutralization:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 10% DIEA in DCM (10 mL/g) and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL).
4. Amino Acid Coupling (HBTU Activation):
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
5. Final Cleavage and Deprotection (HF Cleavage):
-
Dry the final peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a pre-cooled (0°C) scavenger cocktail (e.g., anisole, p-cresol).
-
Carefully condense liquid HF (10 mL/g of resin) into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extract the peptide with a suitable solvent (e.g., 10% acetic acid).
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and First Amino Acid Attachment (Wang Resin):
-
Swell Wang resin (1 g, substitution level 0.5-1.0 mmol/g) in DMF for 1-2 hours in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
In a separate flask, dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and DMAP (0.1 equivalents) in DMF.
-
Add the solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cap any unreacted hydroxyl groups with a solution of acetic anhydride/pyridine/DCM.
-
Dry the resin under vacuum.
2. Fmoc Deprotection:
-
Swell the peptide-resin in DMF (10 mL/g).
-
Add a solution of 20% piperidine in DMF (10 mL/g) and agitate for 7 minutes.[1]
-
Filter and repeat the treatment with 20% piperidine in DMF for another 7 minutes.
-
Filter the resin and wash thoroughly with DMF (5 x 10 mL).[1]
3. Amino Acid Coupling (HCTU Activation):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (4.5 equivalents) and HCTU (4.5 equivalents) in DMF.[1]
-
Add collidine or DIEA (9 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 15-45 minutes at room temperature.[1]
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3 x 10 mL).
4. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), and dry under vacuum.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used.[8] For peptides with sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) is recommended.[14]
-
Add the cleavage cocktail to the resin (10 mL/g) and agitate at room temperature for 2-3 hours.[8]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Visualizing the Synthetic Workflows
The logical progression of each synthesis strategy can be effectively visualized using diagrams.
Caption: Workflow of a single cycle in Boc solid-phase peptide synthesis.
Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis.
Caption: Comparison of orthogonality in Boc/Bzl and Fmoc/tBu strategies.
Conclusion: Selecting the Optimal Strategy
The decision between Boc and Fmoc SPPS is multifaceted and depends heavily on the specific requirements of the target peptide. The Boc strategy, with its robust chemistry and potential to mitigate aggregation in long or hydrophobic sequences, remains a valuable tool.[7] However, the harsh cleavage conditions necessitate specialized equipment and can be detrimental to sensitive functionalities.
Conversely, the Fmoc strategy has become the dominant methodology for routine peptide synthesis due to its milder conditions, true orthogonality, and amenability to automation.[15] The milder cleavage with TFA is compatible with a wider range of post-translational modifications and complex molecular architectures.[9] Ultimately, a thorough understanding of the core principles, quantitative differences, and procedural details of both strategies, as outlined in this guide, is paramount for the successful design and execution of any peptide synthesis project.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Methodological & Application
Application Notes and Protocols for Boc-Asp(OMe)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-tert-butyloxycarbonyl-L-aspartic acid β-methyl ester, or Boc-Asp(OMe)-OH, is a protected amino acid derivative that can be utilized in solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy. The Boc group provides temporary protection of the α-amino group, which is removed by moderate acid treatment at each cycle, while the methyl ester protects the side-chain carboxyl group of the aspartic acid residue.
The incorporation of aspartic acid into a peptide sequence is frequently associated with the risk of a significant side reaction: aspartimide formation. This intramolecular cyclization can lead to the formation of impurities, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide. The choice of the side-chain protecting group is critical to mitigating this issue. While derivatives with bulkier side-chain protecting groups such as benzyl (Bzl) or cyclohexyl (cHex) esters are more commonly employed in Boc-SPPS to sterically hinder this side reaction, this compound represents a derivative with minimal steric protection. Consequently, its use requires careful optimization of coupling and deprotection conditions to minimize the formation of aspartimide-related impurities.
These application notes provide an overview of the use of this compound in Boc-SPPS, including recommended protocols and a discussion of the primary challenges and considerations.
Data Presentation: Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups
Direct quantitative data on the performance of this compound in SPPS is scarce in the literature, likely due to its higher propensity for aspartimide formation compared to other derivatives. The following table summarizes qualitative and extrapolated performance characteristics of various aspartic acid derivatives to provide context. The data for Fmoc-protected derivatives are included to illustrate the well-documented impact of side-chain steric bulk on aspartimide formation.
| Parameter | This compound (in Boc-SPPS) | Boc-Asp(OBzl)-OH (in Boc-SPPS) | Fmoc-Asp(OtBu)-OH (in Fmoc-SPPS) | Fmoc-Asp(OMpe/OBno)-OH (in Fmoc-SPPS) |
| Primary Application | Boc-SPPS | Boc-SPPS | Fmoc-SPPS | Fmoc-SPPS (Aspartimide-prone sequences) |
| Aspartimide Formation Risk | High (inferred)[1] | Moderate[2] | High in sensitive sequences (e.g., Asp-Gly)[3][4] | Significantly Reduced[3][5] |
| Coupling Efficiency | Generally good with standard reagents | Generally good with standard reagents | Generally good with standard coupling reagents | Can be slightly slower due to steric bulk |
| Side-Chain Deprotection | Saponification (base-labile, not orthogonal to Boc-SPPS) or strong acidolysis (HF) | Strong acidolysis (e.g., HF) | Acidolysis (e.g., TFA) | Acidolysis (e.g., TFA) |
| Orthogonality in Boc-SPPS | Limited; methyl ester may be partially cleaved by strong acids used for final cleavage. | Not fully orthogonal; both Boc and Bzl are acid-labile, but at different strengths.[6] | N/A | N/A |
Experimental Protocols
The following are representative protocols for the use of this compound in manual Boc-SPPS. These are based on standard Boc/Bzl chemistry principles.
Protocol 1: General Cycle for Boc-SPPS
This protocol outlines a single cycle of amino acid incorporation.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Coupling reagent (e.g., HBTU, DIC)
-
HOBt (if using DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., dithiothreitol, if required)
Workflow:
Caption: General Boc-SPPS Cycle Workflow.
Detailed Steps:
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for a pre-wash (1-2 minutes).
-
Drain and treat with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[6]
-
If the sequence contains Trp or Met, add 0.5% dithiothreitol (DTE) as a scavenger to the TFA solution.[6]
-
-
Washing:
-
Wash the resin thoroughly to remove TFA and by-products. A typical wash sequence is: DCM (3x), Isopropanol (IPA) (2x), DCM (3x).
-
-
Coupling (In Situ Neutralization):
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Add this solution to the resin, followed by DIEA (6 equivalents).
-
Agitate the reaction vessel for 1-2 hours. The progress of the coupling can be monitored by a qualitative ninhydrin test. Due to the lower steric hindrance of the methyl ester, coupling times may be shorter compared to bulkier derivatives, but the risk of side reactions necessitates careful monitoring.
-
-
Washing:
-
Wash the resin with DMF (3x) followed by DCM (3x) to remove excess reagents and by-products. The resin is now ready for the next deprotection step.
-
Protocol 2: Cleavage and Final Deprotection
This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups. The methyl ester of Asp(OMe) is labile to strong acids like HF, which is the standard final cleavage reagent in Boc-SPPS.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
-
HF cleavage apparatus
Procedure:
!! EXTREME CAUTION !! Anhydrous HF is highly toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using appropriate personal protective equipment and a dedicated HF cleavage apparatus.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Cleavage:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add scavengers (e.g., anisole, 1 mL per gram of resin) to protect sensitive residues from cationic species generated during cleavage.
-
Cool the reaction vessel to -5 to 0 °C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleavage by-products.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Filter and collect the crude peptide.
-
Dissolve the peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Key Challenges and Considerations
Aspartimide Formation
The primary side reaction when using this compound is the formation of a five-membered succinimide ring, known as an aspartimide.[2] This is particularly problematic in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2] The aspartimide can subsequently be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemized products.
Caption: Aspartimide Formation Pathway.
To minimize aspartimide formation when using this compound:
-
Use In Situ Neutralization: Combining the neutralization and coupling steps minimizes the time the free amine is exposed to basic conditions, reducing the risk of base-catalyzed cyclization.
-
Careful Selection of Coupling Reagents: Use efficient coupling reagents like HBTU or HATU to ensure rapid peptide bond formation, minimizing the time the activated aspartic acid is susceptible to side reactions.
-
Avoid Strong Bases: While DIEA is necessary for neutralization, prolonged exposure or the use of stronger, more nucleophilic bases should be avoided.
Saponification and Racemization
The methyl ester side-chain protection is susceptible to saponification (hydrolysis under basic conditions). While the conditions of standard Boc-SPPS are generally not basic enough to cause significant saponification during the synthesis, this can be a concern if alternative strategies are employed. If the methyl ester were to be removed selectively, saponification would be the method of choice, but this carries a high risk of racemization at the α-carbon of the aspartic acid residue.
Conclusion
This compound can be used in Boc-SPPS, but it presents a significant challenge due to the high risk of aspartimide formation, a consequence of the minimal steric protection afforded by the methyl ester side chain. For sequences that are not prone to this side reaction, it may be a viable, cost-effective option. However, for difficult sequences, particularly those containing Asp-Gly or Asp-Ser motifs, the use of derivatives with bulkier side-chain protecting groups, such as Boc-Asp(OBzl)-OH or Boc-Asp(OcHex)-OH, is strongly recommended to ensure higher purity and yield of the final peptide product. Careful control of reaction conditions, particularly the use of in situ neutralization protocols, is paramount when working with this compound.
References
Application Notes and Protocols for Solution-Phase Peptide Coupling with Boc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis remains a valuable technique for the production of short to medium-length peptides, offering scalability and flexibility in purification strategies. The selection of appropriate protecting groups and coupling reagents is paramount to achieving high yields and purity. This document provides detailed application notes and protocols for the solution-phase coupling of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH), a key building block in peptide synthesis.
The use of a methyl ester to protect the side-chain carboxyl group of aspartic acid minimizes steric hindrance during the coupling reaction. However, careful optimization of coupling conditions is necessary to mitigate potential side reactions, most notably aspartimide formation, which can lead to the formation of β-peptides and racemization, complicating purification and potentially altering the biological activity of the final peptide.[1] This document outlines common coupling methodologies, protocols for their implementation, and strategies to minimize side-product formation.
Key Considerations for Coupling this compound
Several factors must be considered to ensure successful coupling of this compound:
-
Choice of Coupling Reagent: The reactivity of the coupling reagent directly impacts reaction time and the potential for side reactions. Carbodiimides, phosphonium salts, and uronium/aminium salts are common classes of coupling reagents.
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) are frequently used to suppress racemization and improve coupling efficiency.[2]
-
Base Selection: A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically used to neutralize salts and facilitate the reaction.[2] Careful control of the amount of base is crucial to minimize base-catalyzed side reactions.
-
Reaction Conditions: Temperature and reaction time should be carefully monitored to ensure complete coupling while minimizing side-product formation.
Potential Side Reactions
The primary side reaction of concern when coupling aspartic acid derivatives is aspartimide formation . This intramolecular cyclization is sequence-dependent, with Asp-Gly and Asp-Ser sequences being particularly susceptible.[1] Aspartimide formation results in a mixture of the desired α-peptide and the undesired β-peptide, which are often difficult to separate due to their similar physicochemical properties.[1]
Data Presentation: Comparison of Common Coupling Reagents
While specific comparative data for the solution-phase coupling of this compound is not extensively published, the following table summarizes the expected performance of common coupling reagents based on data from similar peptide couplings.[3] Actual yields and purity will vary depending on the specific amino acid being coupled and the reaction conditions.
| Coupling Reagent Combination | Typical Yield | Racemization Potential | Key Advantages & Disadvantages |
| DCC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Cost-effective. Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct requires filtration for removal. |
| EDC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Water-soluble carbodiimide and byproduct, facilitating easier work-up.[3] Disadvantages: Generally lower reactivity compared to uronium/phosphonium salts. |
| HBTU/DIPEA | High (>90%) | Low | Advantages: High reactivity and reliability for standard couplings.[3] Disadvantages: Potential for guanidinylation of the N-terminal amine if used in excess. |
| HATU/DIPEA | High (>90%) | Very Low | Advantages: Highly reactive, particularly effective for sterically hindered amino acids.[3] Disadvantages: Higher cost compared to other reagents. |
| BOP/DIPEA | High (>90%) | Low | Advantages: Excellent coupling efficiency and solubility. Disadvantages: Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[2] |
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of this compound with a generic amino acid methyl ester (H-AA-OMe).
Protocol 1: Coupling using DCC/HOBt
This protocol outlines the synthesis of a dipeptide, for example, Boc-Asp(OMe)-AA-OMe, in solution using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-AA-OMe·HCl (1.0 equivalent) in DCM.
-
Add NMM or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and generate the free amine.[4]
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
-
Coupling Reaction:
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.[4]
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide.[4]
-
Protocol 2: Coupling using EDC/HOBt
This protocol utilizes the water-soluble carbodiimide N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-AA-OMe·HCl (1.0 equivalent) in DMF.
-
Add DIPEA or NMM (1.0 equivalent) and stir for 10 minutes at room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Cool this solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the cooled solution, followed by the solution of the free amine from step 1.
-
Add the remaining equivalent of DIPEA or NMM (1.0 equivalent).
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water and extract with EtOAc (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Mandatory Visualizations
Caption: General workflow for solution-phase dipeptide synthesis.
Caption: Side reaction pathway of aspartimide formation.
References
Application Notes and Protocols: Deprotection of Boc Group from Boc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and organic chemistry, serving as a robust protecting group for the α-amino functionality of amino acids. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed protocols for the deprotection of the Boc group from N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH) to yield L-aspartic acid β-methyl ester (H-Asp(OMe)-OH), a key intermediate in the synthesis of peptides and other pharmaceuticals. The protocols outlined below utilize two common and effective acidic reagents: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).
Data Presentation
The selection of a deprotection method often involves a trade-off between reaction efficiency and the potential for side reactions. While specific comparative data for the deprotection of this compound is not extensively available in the literature, the following tables provide representative data for the Boc deprotection of amino acids under acidic conditions. Yields are generally reported to be high for both methods.[1]
Table 1: Comparison of Common Reagents for Boc Deprotection
| Deprotection Method | Reagent | Typical Yield (%) | Typical Purity (%) | Reference |
| Method A | Trifluoroacetic Acid (TFA) | >95 | >98 | General literature knowledge[1] |
| Method B | Hydrochloric Acid (HCl) | >95 | >98 | General literature knowledge[1] |
Note: Actual yield and purity can vary depending on the specific substrate, reaction conditions, and purification methods employed.
Table 2: Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Aspartimide Formation | Cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen, leading to a mixture of α- and β-peptides and potential racemization.[2][3] This is particularly prevalent in peptide synthesis when the subsequent amino acid is Glycine, Alanine, or Serine.[3] | Use milder deprotection conditions (e.g., lower acid concentration, lower temperature). In peptide synthesis, consider using bulkier side-chain protecting groups for aspartic acid or adding HOBt to the deprotection solution.[2][3] |
| Incomplete Deprotection | Presence of starting material in the crude product.[2] | Ensure sufficient acid concentration and reaction time. Monitor the reaction progress by TLC, LC-MS, or NMR.[2] |
| tert-Butylation | Alkylation of nucleophilic side chains (e.g., Trp, Met, Cys) by the tert-butyl cation generated during deprotection. | Add scavengers such as triethylsilane (TES) or thioanisole to the deprotection cocktail.[2] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
4 M Hydrochloric acid (HCl) in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
Method A: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group using a solution of TFA in DCM.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate). Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of TFA: Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). For complete and rapid deprotection, neat TFA can also be used.[1][4]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-2 hours).
-
Work-up and Isolation:
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
Add cold, anhydrous diethyl ether to the crude residue to induce precipitation of the TFA salt of the product.[1]
-
Stir or sonicate the mixture to break up any solids and form a fine precipitate.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the solid with fresh, cold diethyl ether to remove any remaining organic impurities.
-
Dry the final product, H-Asp(OMe)-OH·TFA, under vacuum.
-
Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol outlines the use of a commercially available solution of HCl in dioxane for Boc deprotection. This method can offer superior selectivity for deprotecting Nα-Boc groups in the presence of tert-butyl esters.[5]
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane. Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of HCl/Dioxane: Slowly add a 4 M solution of HCl in 1,4-dioxane to the stirred solution. Typically, a 5-10 fold excess of HCl is used.[1][6]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress using TLC as described in Method A (typically 30 minutes to 2 hours).[5]
-
Work-up and Isolation:
-
Upon completion, remove the solvent and excess HCl by rotary evaporation. The crude product will be the hydrochloride salt.[1]
-
Add cold, anhydrous diethyl ether to the crude residue to induce precipitation.
-
Stir or sonicate the mixture to obtain a fine solid.
-
Isolate the product by filtration or centrifugation.
-
Wash the solid with cold diethyl ether.
-
Dry the final product, H-Asp(OMe)-OH·HCl, under vacuum.
-
Mandatory Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
Application Note: Selective Saponification of the Methyl Ester in Boc-Asp(OMe)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester, commonly referred to as Boc-Asp(OMe)-OH, is a pivotal building block in modern peptide synthesis and medicinal chemistry.[1][2] Its structure features an acid-labile Boc protecting group on the α-amino group and a methyl ester on the side-chain (β) carboxyl group. This arrangement allows for the selective deprotection of the methyl ester to unmask a free carboxylic acid, which can be used for side-chain modifications, lactam bridge formation, or conjugation to other molecules. The saponification (base-catalyzed hydrolysis) of the methyl ester is a common strategy to achieve this transformation.[3][4][5] The key challenge is to ensure complete hydrolysis of the ester while preserving the integrity of the base-stable but acid-labile Boc group and preventing racemization at the α-carbon.[6][7]
This document provides a detailed protocol for the selective saponification of the methyl ester in this compound, along with typical reaction data and a troubleshooting guide.
Principle of the Reaction
Saponification is a base-promoted hydrolysis of an ester.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.[9] This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group.[5][9] In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.[9] A subsequent acidic work-up is required to protonate the carboxylate and yield the final product, Boc-Asp(OH)-OH.[4]
Experimental Protocols
This section details the recommended procedure for the selective saponification of this compound. The most common methods involve using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system to ensure solubility of the starting material.[3][4][10]
Protocol 1: Saponification using Lithium Hydroxide
Lithium hydroxide is often the base of choice for complex substrates as it can lead to cleaner reactions.[3]
Materials and Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for thin-layer chromatography (TLC)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF, methanol, and water (e.g., for 1 mmol of substrate, use 3 mL THF, 1 mL MeOH, and 1 mL H₂O).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve LiOH·H₂O (1.5 eq) in a minimal amount of water and add it dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH eluent) until the starting material is fully consumed.
-
Work-up: a. Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator. b. Cool the remaining aqueous solution to 0 °C and acidify to a pH of ~2-3 by slowly adding 1 M HCl. The formation of a white precipitate may be observed. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic extracts and wash sequentially with water and then brine.
-
Isolation: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-Asp(OH)-OH. The product can be purified further by crystallization or column chromatography if necessary.
Data Presentation
The following table summarizes typical quantitative data for the saponification of this compound under various conditions.
| Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC) | Notes |
| LiOH·H₂O (1.5) | THF/MeOH/H₂O (3:1:1) | 0 to RT | 2-4 | 90-97% | >98% | Generally clean reaction with minimal side products.[3] |
| NaOH (1.2) | MeOH/H₂O (1:1) | 0 to RT | 3-5 | 88-95% | >97% | A common and cost-effective method.[4] |
| KOH (1.5) | EtOH/H₂O (2:1) | RT | 4-6 | 85-92% | >96% | Slightly longer reaction times may be required. |
| t-BuNH₂/LiBr (10/1) | MeOH/H₂O | RT | 12-24 | ~95% | >99% | A milder method reported to minimize racemization.[6][7] |
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: A flowchart illustrating the key steps in the saponification of this compound.
Caption: Diagram showing the relationship between reagents and key stages of the reaction.
References
- 1. CAS 98045-03-5: N-boc Asp(OH)Ome | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. youtube.com [youtube.com]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. portal.amelica.org [portal.amelica.org]
- 8. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 9. google.com [google.com]
- 10. sciforum.net [sciforum.net]
Application Notes and Protocols for the Incorporation of Boc-Asp(OMe)-OH in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester, commonly known as Boc-Asp(OMe)-OH, is a valuable amino acid derivative for the incorporation of aspartic acid residues in peptide synthesis. The tert-butoxycarbonyl (Boc) group on the α-amine provides temporary protection that is readily removed under acidic conditions, a hallmark of Boc solid-phase peptide synthesis (SPPS).[1][2] The methyl ester (-OMe) protects the side-chain β-carboxyl group, which can be retained in the final peptide or selectively removed post-synthesis if a free carboxylate is required.
The primary application of this compound lies within the Boc-SPPS strategy. Its use requires careful consideration of potential side reactions, most notably the formation of aspartimide.[3][4] This intramolecular cyclization can lead to impurities such as α- and β-peptides, as well as racemization, which are often difficult to separate from the target peptide.[4][5] This document provides detailed protocols for the efficient incorporation of this compound in both solid-phase and solution-phase peptide synthesis, with a focus on strategies to minimize common side reactions.
Key Considerations and Side Reactions
Aspartimide Formation
The most significant side reaction associated with the incorporation of aspartic acid is aspartimide formation. This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a five-membered ring intermediate.[3][5] This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[3]
Strategies to Minimize Aspartimide Formation:
-
Choice of Subsequent Amino Acid: The risk of aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible due to reduced steric hindrance.[4][5]
-
Coupling Reagents: Utilizing milder coupling reagents and additives can reduce the risk. Carbodiimide-based methods with the addition of 1-Hydroxybenzotriazole (HOBt) are commonly employed.[6]
-
Sterically Hindered Protecting Groups: For particularly sensitive sequences, alternative side-chain protecting groups with greater steric bulk, such as cyclohexyl (OcHx) or 3-methylpent-3-yl (OMpe), can significantly reduce aspartimide formation.[3][7]
Quantitative Data Summary
The efficiency of peptide synthesis is influenced by the choice of protecting groups, coupling methods, and the peptide sequence itself. The following tables provide a summary of expected efficiencies and a comparison of different side-chain protecting groups for aspartic acid.
Table 1: Typical Yields in Peptide Synthesis
| Stage of Synthesis | Typical Efficiency/Yield | Notes |
| Coupling Efficiency per Step | >99% | Monitored by qualitative methods like the Kaiser test. |
| Cyclization Yield (crude) | 30-70% | Highly sequence-dependent; applicable for cyclic peptides.[8] |
| Final Yield after Purification | 10-40% | Dependent on the purity of the crude product and HPLC efficiency.[8] |
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Aspartimide Formation Risk | Deprotection Conditions | Key Advantages |
| Methyl ester (-OMe) | Moderate | Saponification (e.g., NaOH) | Small size, suitable for many sequences. |
| Benzyl ester (-OBzl) | Moderate | Strong acid (e.g., HF) | Standard choice in Boc-SPPS.[9] |
| Cyclohexyl ester (-OcHx) | Low | Strong acid (e.g., HF) | Reduced aspartimide formation.[3] |
| tert-Butyl ester (-OtBu) | High (in Fmoc-SPPS) | Strong acid (e.g., TFA) | Standard for Fmoc-SPPS, less common in Boc-SPPS. |
Experimental Protocols
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for coupling this compound to a growing peptide chain on a solid support using standard Boc-SPPS chemistry.
Workflow for Boc-SPPS Cycle
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling and Preparation:
-
Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
If the N-terminal amino acid is Boc-protected, proceed to the deprotection step.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove TFA and byproducts.[10]
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in anhydrous DMF.
-
Add DIC (3-4 equivalents) to the solution and allow it to activate for 10-15 minutes at room temperature.[10]
-
-
Coupling Reaction:
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and wash them thoroughly.
-
Perform a ninhydrin (Kaiser) test to detect the presence of free primary amines. A negative result (e.g., yellow beads) indicates complete coupling.[10]
-
If the test is positive, a second coupling may be necessary.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Incorporation of this compound in Solution-Phase Synthesis
This protocol describes the coupling of this compound to an amino acid ester in solution, a method suitable for shorter peptides or fragment condensation.
Workflow for Solution-Phase Dipeptide Synthesis
Caption: General workflow for solution-phase dipeptide synthesis.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
DIPEA or N-Methylmorpholine (NMM)
-
DCM or DMF, anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA or NMM (1.0 equivalent) to neutralize the salt and stir for 20 minutes at room temperature. Use the resulting solution directly in the coupling step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 equivalents) to the solution and stir for 15-20 minutes at 0 °C.[11]
-
Add the prepared amine component solution to the activated this compound solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected dipeptide.
-
Final Peptide Deprotection and Cleavage
After assembling the desired peptide sequence, the final steps involve the removal of the N-terminal Boc group (as described in Protocol 1, Step 2) and cleavage from the resin, along with removal of any remaining acid-labile side-chain protecting groups.
Aspartimide Side Reaction Pathway
Caption: Pathway of aspartimide formation and subsequent hydrolysis.
Cleavage Cocktail:
A typical cleavage cocktail for Boc-SPPS is high-concentration TFA. Scavengers are added to trap reactive cations generated during deprotection, particularly for peptides containing sensitive residues like Trp, Met, or Cys.
-
Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the appropriate cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The final step is the purification of the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization using mass spectrometry to confirm the identity and purity of the target peptide.[5]
References
- 1. peptide.com [peptide.com]
- 2. Overview of Custom Peptide Synthesis [peptide2.com]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Boc-Asp(OMe)-OH as an Unnatural Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy for modulating their structure, function, and therapeutic potential. Boc-Asp(OMe)-OH, a derivative of aspartic acid with a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a methyl ester on the β-carboxyl group, serves as a valuable building block for introducing a selectively modifiable aspartic acid residue.[1][2] This modification can be leveraged to enhance proteolytic stability, fine-tune receptor binding affinity, and construct novel peptide architectures, including cyclic and branched structures.[3]
These application notes provide detailed protocols for the incorporation of this compound in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Additionally, we address the critical challenge of aspartimide formation, a common side reaction associated with aspartic acid derivatives, and provide strategies for its mitigation.[4][5][6]
Applications of this compound in Peptide Synthesis
The incorporation of this compound offers several strategic advantages in peptide design and drug discovery:
-
Enhanced Stability: The methyl ester protection of the side-chain carboxyl group can increase the hydrophobicity of the peptide and potentially shield it from enzymatic degradation.[3]
-
Conformational Constraint: The presence of the methyl ester can introduce steric bulk, influencing the local peptide backbone conformation and potentially favoring a bioactive conformation.
-
Orthogonal Handle for Modification: The methyl ester can be selectively removed under basic conditions (saponification), providing an orthogonal handle for further chemical modifications, such as side-chain cyclization, labeling with reporter molecules, or conjugation to other moieties.[1]
-
Pro-drug and Drug Delivery Strategies: The methyl ester can act as a pro-drug moiety, which upon hydrolysis in vivo, releases the native aspartic acid-containing peptide. This can be utilized to improve the pharmacokinetic properties of a peptide therapeutic. Furthermore, the modified side chain can be exploited in the design of peptide-based drug delivery systems.
Quantitative Data Summary
The efficiency of incorporating this compound and the purity of the final peptide are influenced by several factors, including the coupling reagents, reaction time, and the specific peptide sequence. While extensive quantitative data for this compound is not broadly published, the following table provides representative data based on typical Boc-based solid-phase peptide synthesis outcomes.[7][8][9]
| Parameter | Typical Range | Factors Influencing Outcome |
| Coupling Efficiency | 98-99.9% | Coupling reagent (e.g., HBTU, HATU, DIC/HOBt), reaction time, steric hindrance of the preceding amino acid, potential for peptide aggregation.[7][10][11] |
| Crude Peptide Purity (Post-Cleavage) | 50-85% | Sequence difficulty, aspartimide formation, efficiency of protecting group removal, side reactions during cleavage.[8][12] |
| Final Purity (Post-Purification) | >95-99% | Efficiency of HPLC purification, resolution of closely eluting impurities (e.g., diastereomers resulting from racemization).[8][12] |
| Overall Yield | 10-40% | Cumulative yield of all coupling and deprotection steps, losses during cleavage and purification.[8][9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual stepwise synthesis of a peptide on a solid support using Boc chemistry.
Materials:
-
Pre-loaded resin (e.g., Merrifield, PAM, or MBHA resin)[13]
-
Boc-protected amino acids, including this compound
-
Coupling reagent: e.g., N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[10][11][14]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers for cleavage (e.g., water, triisopropylsilane (TIS), thioanisole)
-
Piperidine (for Kaiser test)
-
Ninhydrin test kit
-
Diethyl ether, cold
Instrumentation:
-
Peptide synthesis vessel with shaker
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for characterization
Workflow for SPPS:
Caption: Experimental workflow for Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in the reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.[13]
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the protonated N-terminal amine by washing the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes. Wash again with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For incorporating this compound, a standard coupling time of 2 hours is generally sufficient.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, necessitating a second coupling step.
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. The methyl ester of Asp(OMe) is stable to these acidic conditions.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes the synthesis of a dipeptide, for example, Boc-Asp(OMe)-Phe-OMe.
Materials:
-
This compound
-
H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)
-
Coupling reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDC)[15]
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.0 equivalent) in DCM. Add NMM or DIPEA (1.1 equivalents) to neutralize the hydrochloride and generate the free amine. Stir for 15-20 minutes at room temperature.
-
Activation of the Carboxylic Acid Component: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction:
-
Add the coupling reagent (e.g., DCC or EDC, 1.1 equivalents) to the solution of this compound and HOBt at 0 °C. Stir for 15-20 minutes.
-
Add the solution of the free amine (from step 1) to the activated this compound solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the purified dipeptide by NMR and mass spectrometry.
Mitigation of Aspartimide Formation
Aspartimide formation is a significant side reaction during peptide synthesis involving aspartic acid, particularly in Fmoc-based SPPS due to the use of piperidine for deprotection.[4][16] While less prevalent in Boc-SPPS, it can still occur, especially in sequences prone to this side reaction (e.g., Asp-Gly, Asp-Ser, Asp-Asn).[17]
Strategies to Minimize Aspartimide Formation:
-
Choice of Coupling Reagent: The use of carbodiimide reagents like DIC with HOBt is generally recommended. Stronger activating agents may increase the risk of side reactions.[10]
-
Reaction Conditions: Conduct couplings at room temperature or below. Avoid prolonged exposure to basic conditions during neutralization steps.
-
Sterically Hindered Protecting Groups: While this compound is the focus here, for particularly difficult sequences in Fmoc synthesis, the use of bulkier side-chain protecting groups on the aspartic acid, such as O-tert-butyl (OtBu) or 3-methyl-pent-3-yl (OMpe), has been shown to reduce aspartimide formation.[5][18]
-
Backbone Protection: The introduction of a protecting group on the amide backbone nitrogen following the aspartic acid residue can prevent the cyclization that leads to aspartimide formation.[17]
Application Example: Signaling Pathways
Peptides containing unnatural amino acids are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. The incorporation of this compound can be used to create analogs of bioactive peptides to study their interaction with these targets.
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists are important therapeutics for type 2 diabetes.[1] Analogs of GLP-1 are often synthesized to improve their stability and pharmacokinetic properties. The incorporation of modified aspartate residues could be a strategy to modulate receptor binding and signaling.
Caption: Simplified GLP-1 receptor signaling pathway.
NMDA Receptor Signaling Pathway
Conantokins are small peptides rich in γ-carboxyglutamate that act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[19][20] Synthetic analogs of conantokins, potentially incorporating modified aspartate residues, can be used to probe the structure-activity relationships of NMDA receptor modulation.[21][22]
Caption: Simplified NMDA receptor signaling and modulation.
Conclusion
This compound is a versatile and valuable tool for the incorporation of a selectively modifiable aspartic acid residue into peptides. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers in peptide chemistry and drug development. Careful consideration of reaction conditions, particularly to mitigate aspartimide formation, is crucial for the successful synthesis of high-purity peptides containing this unnatural amino acid. The ability to introduce this modification opens up new avenues for the design of novel peptide therapeutics with improved properties and functionalities.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR | MDPI [mdpi.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. NMDA Receptors and Translational Control - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New research identifies a mechanism of action for the GLP-1 receptor, the target of GLP-1 diabetes drugs | Imperial News | Imperial College London [imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 18. delivertherapeutics.com [delivertherapeutics.com]
- 19. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic conantokin peptides potently inhibit N-methyl-D-aspartate receptor-mediated currents of retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sequence requirements for the N-methyl-D-aspartate receptor antagonist activity of conantokin-R - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-Asp(OMe)-OH in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester, commonly referred to as Boc-Asp(OMe)-OH, is a valuable chiral building block in the field of medicinal chemistry and drug discovery.[1][2] Its unique structural features, including the Boc-protected amine and the methyl-esterified side-chain carboxyl group, make it an ideal starting material for the synthesis of sophisticated peptidomimetics.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the design and synthesis of peptidomimetics, with a particular focus on caspase inhibitors and their role in targeting apoptosis signaling pathways.
Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides.[] They offer several advantages over their peptide counterparts, including enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity.[4] this compound serves as a crucial component in the synthesis of peptidomimetics that can modulate the activity of enzymes such as caspases, which play a central role in programmed cell death or apoptosis.[5]
Applications of this compound in Peptidomimetic Design
The primary application of this compound in peptidomimetic design is in the synthesis of enzyme inhibitors, particularly for the caspase family of proteases.[5] Caspases are cysteine-aspartyl proteases that are key mediators of apoptosis.[1] The aspartic acid residue is a critical recognition element for caspases, which cleave their substrates specifically after an aspartate residue.[5] By incorporating a modified aspartate mimic derived from this compound, it is possible to design potent and selective caspase inhibitors.
One notable example is the synthesis of peptidomimetic inhibitors containing a fluoromethyl ketone (FMK) warhead. Boc-Asp(OMe)-fluoromethyl ketone (Boc-Asp(OMe)-FMK) has been identified as a broad-range caspase inhibitor.[6] This compound can effectively block Fas-mediated phagocytosis and oxidative burst, key events in the apoptotic cascade.[6]
Quantitative Data on Boc-Asp(OMe)-derived Peptidomimetics
| Compound Class | Target Enzyme(s) | Potential Biological Activity | Representative Data Type |
| Peptidyl-Asp(OMe)-FMK | Caspases (broad-range or specific) | Inhibition of apoptosis, anti-inflammatory | IC50 (nM to µM range) |
| Dipeptide Mimetics | Angiotensin-Converting Enzyme (ACE) | Antihypertensive | IC50 (nM to µM range) |
| Aspartic Protease Inhibitors | HIV Protease, Renin, etc. | Antiviral, antihypertensive | Ki (nM to µM range) |
Note: The specific quantitative data for peptidomimetics synthesized directly from this compound would be dependent on the full structure of the final compound.
Signaling Pathways
Peptidomimetics derived from this compound, particularly caspase inhibitors, target the intricate signaling pathways of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of caspases.
Caspase Activation Cascade
The caspase cascade is a hierarchical proteolytic pathway. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals. These, in turn, cleave and activate effector caspases (e.g., caspase-3, -6, and -7), which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8]
Interleukin-1β Converting Enzyme (ICE) Signaling
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a key inflammatory caspase.[9] It is responsible for the proteolytic processing of the inactive precursor of interleukin-1β (pro-IL-1β) into its active, secreted form.[9] IL-1β is a potent pro-inflammatory cytokine.[10] Peptidomimetic inhibitors derived from this compound can also target Caspase-1, thereby modulating the inflammatory response.
Experimental Protocols
Protocol 1: Synthesis of a Peptidic Caspase Inhibitor Precursor using this compound
This protocol describes the solution-phase synthesis of a dipeptide precursor which can be further modified to a caspase inhibitor.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amino Acid Ester Free Base Preparation: a. Dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.2 eq) and stir at room temperature for 20 minutes.
-
Coupling Reaction: a. In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add the solution of the free amino acid ester from step 1 to the cooled this compound solution. d. Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture. e. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up and Purification: a. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). b. Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
Protocol 2: General Caspase Activity Assay
This protocol provides a general method for assessing the inhibitory activity of a synthesized peptidomimetic on caspase activity.
Materials:
-
Cell lysate containing active caspases (from apoptotic cells)
-
Caspase-specific fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA for caspase-3)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Assay Preparation: a. In a 96-well plate, add assay buffer to each well. b. Add various concentrations of the test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (known caspase inhibitor).
-
Enzyme Addition: a. Add the cell lysate containing active caspases to each well. b. Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition and Measurement: a. Initiate the reaction by adding the caspase substrate to each well. b. Immediately start monitoring the change in fluorescence or absorbance over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Determine the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Conclusion
This compound is a versatile and indispensable building block for the rational design and synthesis of peptidomimetics, particularly those targeting enzymes involved in critical biological pathways like apoptosis and inflammation. The protocols and pathway diagrams provided herein offer a foundational guide for researchers and drug development professionals to explore the potential of this compound in creating novel and potent therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of peptidomimetics derived from this precursor will undoubtedly contribute to the advancement of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 4. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Asp(OMe)-fluoromethyl ketone | Caspase | TargetMol [targetmol.com]
- 7. abeomics.com [abeomics.com]
- 8. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 9. Caspase-1: is IL-1 just the tip of the ICEberg? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Peptides Using Boc-Asp(OMe)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of bioactive peptides is a cornerstone of drug discovery and biochemical research. The precise incorporation of amino acid residues with reactive side chains, such as aspartic acid, is critical for achieving the desired biological activity and structural integrity of the target peptide. This document provides detailed application notes and protocols for the use of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH), a key building block in Boc-strategy solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
This compound offers a strategic approach to peptide synthesis by protecting the α-amino group with the acid-labile Boc group and the β-carboxyl group of the aspartic acid side chain with a methyl ester (OMe). This protection scheme is instrumental in preventing unwanted side reactions during peptide bond formation. However, the use of aspartic acid derivatives is associated with the risk of aspartimide formation, a significant challenge in peptide synthesis that can lead to impurities.[1] This document will address strategies to mitigate this and other potential side reactions, providing robust protocols for the successful synthesis of bioactive peptides.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Synonyms | Boc-L-aspartic acid 4-methyl ester |
| CAS Number | 59768-74-0 |
| Molecular Formula | C₁₀H₁₇NO₆ |
| Molecular Weight | 247.25 g/mol |
| Appearance | Solid |
| Purity (typical) | ≥98.0% (TLC) |
| Reaction Suitability | Boc solid-phase peptide synthesis |
Application Notes
Protecting Group Strategy
The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis.[2] It is stable under a variety of coupling conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[3] The β-methyl ester (OMe) protection of the aspartic acid side chain prevents its participation in undesired reactions. However, it is important to note that the methyl ester is not as sterically hindered as other protecting groups (e.g., tert-butyl or cyclohexyl esters), which can influence the rate of aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[4][5]
Coupling Reactions
The activation of the α-carboxyl group of this compound is a critical step for efficient peptide bond formation. Common coupling reagents for Boc-SPPS include carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[5] Uronium/aminium-based reagents like HBTU and HATU are also highly effective.[3] The choice of coupling reagent and conditions can significantly impact the coupling efficiency and the extent of side reactions.
Deprotection and Cleavage
The repetitive removal of the N-α-Boc group is typically achieved by treating the peptide-resin with a solution of 25-50% TFA in dichloromethane (DCM).[6] Scavengers, such as dithioethane (DTE), may be added to the deprotection solution to prevent side reactions with sensitive residues like tryptophan or methionine.[3] The final cleavage of the peptide from the resin and the removal of side-chain protecting groups (if they are also acid-labile, such as benzyl-based esters) are accomplished using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
Minimizing Aspartimide Formation
Aspartimide formation is a major side reaction associated with the synthesis of peptides containing aspartic acid.[4] It is an intramolecular cyclization that can lead to a mixture of α- and β-aspartyl peptides, as well as racemization.[1] In Boc-SPPS, aspartimide formation is less pronounced compared to Fmoc-SPPS because the Nα-amino group is protonated after TFA deprotection, making it less nucleophilic.[5] However, the risk is still present, especially during the neutralization step. Using in situ neutralization protocols, where neutralization and coupling occur concurrently, can help to suppress this side reaction.[5]
Experimental Protocols
The following protocols are representative examples for the use of this compound in solid-phase and solution-phase peptide synthesis. These should be adapted based on the specific peptide sequence and available laboratory equipment.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of an Angiotensin II Analog
This protocol describes the manual synthesis of an analog of the octapeptide hormone Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Phe-OH
-
Boc-Pro-OH
-
Boc-His(Trt)-OH
-
Boc-Ile-OH
-
Boc-Tyr(Bzl)-OH
-
Boc-Val-OH
-
Boc-Arg(Tos)-OH
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
Diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell 1 g of Merrifield resin in DCM in a reaction vessel.
-
Prepare the cesium salt of Boc-Phe-OH and attach it to the resin according to standard procedures.
-
Cap any unreacted chloromethyl sites using a suitable capping agent.
-
-
Peptide Chain Elongation (per cycle):
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[6]
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIEA in DCM and agitate for 10 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (e.g., Boc-Pro-OH) (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid, using this compound for the final coupling.
-
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Carefully add liquid HF and stir at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether washings.
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify by preparative reverse-phase HPLC (RP-HPLC).[1]
-
Lyophilize the pure fractions to obtain the final peptide.
-
Quantitative Data (Representative):
The following table presents representative data for the synthesis of a generic octapeptide using the Boc-SPPS strategy. Actual yields and purities will vary depending on the specific sequence and synthesis conditions.
| Step | Parameter | Value | Reference |
| Resin Loading | Substitution Level | 0.5 - 1.0 mmol/g | [5] |
| Coupling Efficiency | Per Step | >99% (Kaiser test negative) | General SPPS knowledge |
| Overall Crude Yield | % | 70-85% | [7] |
| Final Purity (after HPLC) | % | >95% | [7] |
Protocol 2: Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
1N HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM and add DIEA (1.0 equivalent) to neutralize. Stir for 15 minutes.
-
Add the neutralized amino acid ester solution to the this compound solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated DCU.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash chromatography.
Visualizations
Boc-SPPS Workflow
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Aspartimide Formation Side Reaction
Caption: Pathway of aspartimide formation, a common side reaction.
Angiotensin II Signaling Pathway
Caption: Simplified signaling pathway of Angiotensin II via the AT1 receptor.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Angiotensin II [anaspec.com]
Application Notes and Protocols for Coupling Reagents Compatible with Boc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of coupling reagents suitable for the amide bond formation with N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH). This document outlines compatible reagents, discusses potential side reactions, and offers detailed protocols for both solid-phase and solution-phase peptide synthesis.
Introduction
This compound is a crucial building block in peptide synthesis. The selection of an appropriate coupling reagent is paramount to ensure high yields, minimize racemization, and prevent common side reactions associated with aspartic acid derivatives, primarily aspartimide formation. This document serves as a practical guide for researchers to make informed decisions on the optimal coupling strategy for their specific application.
Key Challenge: Aspartimide Formation
A significant challenge when coupling aspartic acid residues is the base-catalyzed intramolecular cyclization to form a succinimide ring, known as an aspartimide.[1] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2] The aspartimide intermediate can subsequently be opened by a nucleophile, such as the amine of another amino acid or piperidine (in Fmoc synthesis), to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[1]
Strategies to mitigate aspartimide formation include:
-
Use of sterically hindered side-chain protecting groups: While the methyl ester of this compound offers some protection, bulkier groups can be more effective.[3]
-
Careful control of base and reaction time. [4]
-
Addition of additives like 1-hydroxybenzotriazole (HOBt) to deprotection solutions in Fmoc synthesis. [5]
Compatible Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency and purity of the final peptide. The most common classes of coupling reagents compatible with this compound are carbodiimides, uronium/aminium salts, and phosphonium salts.[4][6]
Carbodiimides
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents that activate the carboxylic acid to form a reactive O-acylisourea intermediate.[1][7] The use of additives like HOBt or OxymaPure is highly recommended to suppress racemization and improve reaction rates.[2][6]
Uronium/Aminium Salts
Reagents like HBTU, HATU, HCTU, and TBTU are known for their high efficiency and rapid reaction times.[4][7] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA or NMM) to form an active ester, which then rapidly acylates the amine.[1] HATU is particularly effective at minimizing racemization.[4][7] A key consideration is the potential for guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[2][6]
Phosphonium Salts
Phosphonium salts like BOP and PyBOP are also highly effective.[4][6] They form active esters and do not cause the guanidinylation side reaction, making them suitable for fragment coupling.[1][6] However, BOP is toxic, and PyBOP is the preferred, safer alternative.[1][7]
Quantitative Data Summary
The following table summarizes the expected performance of various coupling reagents. The data is compiled from studies on similar peptide couplings, as direct comparative data for this compound is not extensively published in a single source.[8]
| Coupling Reagent/System | Typical Yield | Racemization Level | Key Advantages & Disadvantages |
| DIC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Cost-effective.[8] Disadvantages: Slower reaction times compared to uronium salts; HOBt is essential to suppress racemization.[4][7] |
| EDC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Water-soluble byproducts are easily removed.[8][9] Disadvantages: Generally lower reactivity than uronium salts.[8] |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[8][10] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[8] Potential for guanidinylation.[2] |
| HATU | High (>90%) | Very Low | Advantages: High reactivity, low racemization rates, effective for sterically hindered amino acids.[7][8] Disadvantages: Higher cost.[8] Potential for guanidinylation.[2] |
| PyBOP | Excellent | Very Low | Advantages: No guanidinylation, good for cyclization and fragment coupling.[1][7] Disadvantages: Byproducts can be difficult to remove in some cases.[6] |
Experimental Protocols
Solution-Phase Dipeptide Synthesis: Boc-Asp(OMe)-Gly-OBzl
This protocol outlines the synthesis of a dipeptide in solution using EDC/HOBt.
Materials:
-
This compound
-
Glycine benzyl ester hydrochloride (H-Gly-OBzl·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Neutralization of Amine: Dissolve H-Gly-OBzl·HCl (1.0 equivalent) in DCM. Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature to generate the free amine.[11]
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0 °C in an ice bath.[11]
-
Coupling Reaction: Add EDC (1.1 equivalents) to the this compound solution and stir for 15-20 minutes at 0 °C.[11] To this mixture, add the prepared solution of H-Gly-OBzl.[11]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[11]
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1M HCl, 5% NaHCO₃, and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[11]
Solid-Phase Peptide Synthesis (SPPS) using Boc-Chemistry
This protocol describes a single coupling cycle for adding this compound to a peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
5% DIPEA in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Boc-Deprotection (if applicable): Treat the resin with an appropriate acidic solution (e.g., TFA in DCM) to remove the N-terminal Boc group.
-
Neutralization: Treat the resin with a solution of 5% DIPEA in DMF for 5 minutes to neutralize the trifluoroacetate salt of the N-terminal amine. Wash the resin with DMF (3x) to remove excess base.[11]
-
Activation of this compound: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF. Add DIC (4 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.[11]
-
Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.[11]
-
Monitoring the Coupling Reaction: Perform a ninhydrin test to detect the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.[11]
-
Washing: Once the coupling is complete, filter the reaction mixture and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[11] The peptide-resin is now ready for the next deprotection and coupling cycle.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring Reactions with Boc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-aspartic acid β-methyl ester, commonly known as Boc-Asp(OMe)-OH, is a crucial building block in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS) and solution-phase strategies.[1][2][3] The tert-butyloxycarbonyl (Boc) group protects the N-terminus, while the methyl ester (OMe) protects the side-chain carboxyl group of the aspartic acid residue.[1] Accurate and efficient monitoring of reactions involving this reagent is critical to ensure successful peptide coupling, complete deprotection, and minimization of side reactions, thereby guaranteeing the purity and identity of the final peptide product.[1][4]
A primary challenge during the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct that can lead to a mixture of impurities, including the desired α-peptide and the isomeric β-peptide.[1][5] Therefore, rigorous analytical monitoring at key stages of the synthesis is indispensable.
This document provides detailed application notes and protocols for the primary analytical techniques used to monitor reactions involving this compound: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Analytical Techniques
The validation of peptide synthesis requires a comprehensive analytical approach.[1] The most common and effective techniques for monitoring these reactions are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of a synthetic peptide and monitoring the progress of a reaction by separating the starting materials, intermediates, products, and byproducts based on their hydrophobicity.[1][6]
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the reactants and products, verifying that the correct amino acid has been incorporated or that a protecting group has been removed.[1][7] It is often coupled with HPLC (LC-MS) for comprehensive analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the removal of the Boc protecting group. The disappearance of the characteristic signal from the nine equivalent protons of the tert-butyl group provides a clear indication of reaction completion.[8]
Experimental Workflows and Protocols
General Workflow for Peptide Synthesis and Monitoring
The following diagram illustrates the key stages in a Boc-based peptide synthesis cycle and the points at which analytical monitoring is typically performed.
Caption: Workflow for Boc-based solid-phase peptide synthesis (SPPS) with integrated monitoring steps.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for assessing reaction completion and product purity.[1] The hydrophobicity of the Boc group and the methyl ester in this compound means that peptides containing this residue will have longer retention times than their deprotected counterparts.[6]
Protocol for RP-HPLC Analysis
This protocol outlines a general method for monitoring the progress of a peptide coupling reaction.
-
Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade[6]
-
Reaction mixture aliquot
-
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture (e.g., a few resin beads if SPPS, or a few microliters if solution-phase).
-
If using resin, cleave the peptide from the beads using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Quench the reaction if necessary.
-
Dissolve the crude peptide or reaction mixture in a suitable solvent (e.g., 50% ACN/water).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[6]
-
-
HPLC System and Conditions:
-
Gradient Elution:
-
A typical gradient would be a linear increase in Mobile Phase B (e.g., from 5% to 95% B over 20-30 minutes). The gradient should be optimized to achieve baseline separation between reactants, products, and any impurities.[6]
-
Data Presentation: Representative HPLC Data
The following table shows representative data for monitoring a coupling reaction between a resin-bound peptide (Peptide-NH₂) and this compound.
| Time Point | Component | Retention Time (min) | Peak Area (%) |
| t = 0 min | Peptide-NH₂ (Starting Material) | 12.5 | 98.5 |
| This compound | 15.2 | - | |
| t = 30 min | Peptide-NH₂ | 12.5 | 45.2 |
| Boc-Asp(OMe)-Peptide (Product) | 14.8 | 53.1 | |
| Impurity 1 | 13.1 | 1.7 | |
| t = 2 hrs | Peptide-NH₂ | 12.5 | <1.0 |
| Boc-Asp(OMe)-Peptide (Product) | 14.8 | 97.8 | |
| Impurity 1 | 13.1 | 1.2 |
Note: Data is illustrative. Actual retention times will vary based on the specific peptide sequence and HPLC conditions.
Mass Spectrometry (MS)
MS is used to confirm the identity of products by verifying their molecular weights. Electrospray ionization (ESI) is commonly used for peptides.[1]
Protocol for LC-MS Analysis
The HPLC system described above can be directly coupled to a mass spectrometer.
-
Instrumentation: An ESI or MALDI mass spectrometer, often a Time-of-Flight (TOF) or Quadrupole analyzer.[1]
-
Ionization Mode: Positive ion mode is typical for peptides.
-
Data Acquisition: Acquire mass spectra across a relevant m/z range for the expected starting materials and products.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting materials and the product.
-
Confirm the molecular weight of the main peak in the chromatogram by examining the mass spectrum. Remember to account for the charge state (z) of the ions.
-
Data Presentation: Expected Mass Spectrometry Signals
| Compound | Chemical Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₀H₁₇NO₆ | 247.25 | 248.25 |
| Example Peptide (H-Gly-Leu-OH) | C₈H₁₆N₂O₃ | 188.22 | 189.22 |
| Coupling Product | C₁₈H₃₁N₃O₈ | 417.45 | 418.45 |
| Boc Deprotection Product | C₁₃H₂₃N₃O₆ | 317.34 | 318.34 |
¹H NMR Spectroscopy for Deprotection Monitoring
¹H NMR is a powerful tool for directly observing the removal of the Boc group.
Protocol for ¹H NMR Monitoring of Boc Deprotection
-
Sample Preparation:
-
Take an aliquot from the reaction mixture at various time points (e.g., 0, 5, 10, 30 minutes).[8]
-
Quench the reaction and remove the cleavage agent (e.g., TFA).
-
Dissolve the dried sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄).
-
-
NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Data Analysis:
-
The Boc group has a characteristic sharp singlet signal corresponding to its nine equivalent protons, typically appearing around 1.4 ppm.
-
Monitor the integration of this peak relative to other stable peaks in the molecule (e.g., the methyl ester of the Asp side chain or aromatic protons).
-
The reaction is complete when the signal at ~1.4 ppm has completely disappeared.[8]
-
Analytical Workflow Visualization
The following diagram details the workflow for preparing and analyzing a reaction sample using HPLC-MS.
Caption: Detailed workflow for the analysis of a peptide synthesis reaction sample via HPLC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Boc-Asp(OMe)-OH and the Prevention of Aspartimide Formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Boc-Asp(OMe)-OH in peptide synthesis, with a specific focus on preventing the formation of aspartimide-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern when using this compound?
A1: Aspartimide formation is a common side reaction in peptide synthesis involving an aspartic acid residue. It is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartyl residue, forming a five-membered succinimide ring.[1][2][3] This is particularly problematic as the aspartimide can subsequently undergo base-catalyzed hydrolysis to yield a mixture of α- and β-aspartyl peptides, or be attacked by other nucleophiles.[2][3][4] Furthermore, the chiral center of the aspartic acid can racemize during this process, leading to diastereomeric impurities that are often difficult to separate from the desired peptide.[4][5] While Boc-based solid-phase peptide synthesis (SPPS) is generally less prone to aspartimide formation than Fmoc-based strategies due to the absence of a strong base for Nα-deprotection, the risk is not entirely eliminated, especially when using an activating ester like the methyl ester (-OMe) on the side chain.[1]
Q2: Which amino acid sequences are most susceptible to aspartimide formation when incorporating an Asp(OMe) residue?
A2: The propensity for aspartimide formation is highly sequence-dependent.[2] The residue immediately following the aspartic acid plays a crucial role.[1] Sequences where the C-terminal amino acid to the Asp residue is Glycine (Asp-Gly) are particularly susceptible due to the lack of steric hindrance from the glycine side chain, which facilitates the necessary geometry for the intramolecular attack.[1] Other sequences of concern include Asp-Asn, Asp-Gln, Asp-Ser, and Asp-His.[2][6]
Q3: How does the choice of coupling reagent affect aspartimide formation with this compound?
A3: The choice of coupling reagent and the reaction conditions significantly impact the risk of aspartimide formation and racemization.
-
Carbodiimides (e.g., DCC, DIC): When used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®, carbodiimides are effective and can minimize racemization.[5] The use of these additives is crucial to suppress side reactions.
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents are known for their high coupling efficiency and low racemization potential, making them a good choice for challenging couplings.[5][7]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): While highly efficient, these reagents can potentially lead to N-terminal guanidinylation if used in large excess. Careful control of stoichiometry is recommended.[5]
It is generally advisable to avoid strong bases and prolonged reaction times during the coupling step.[5]
Q4: Can temperature influence the rate of aspartimide formation?
A4: Yes, temperature is a critical factor. Elevated temperatures can accelerate the rate of aspartimide formation.[1][8] This is particularly relevant in microwave-assisted peptide synthesis, where careful control of the temperature is necessary to balance accelerated reaction times with the suppression of side reactions.[9] For standard solution-phase or solid-phase synthesis, it is recommended to perform the coupling reaction at 0°C initially and then allow it to warm to room temperature, while monitoring the progress to avoid unnecessarily long reaction times at higher temperatures.[10]
Troubleshooting Guide
Issue 1: Observation of an impurity with the same mass as the target peptide but a different retention time on HPLC.
-
Possible Cause: This could be an indication of racemization at the aspartic acid residue or the formation of a β-aspartyl peptide isomer, both of which can result from aspartimide formation and subsequent ring-opening.[4]
-
Troubleshooting Steps:
Issue 2: Low yield of the desired peptide and the presence of multiple byproducts.
-
Possible Cause: Significant aspartimide formation is likely occurring, leading to a mixture of byproducts including the aspartimide intermediate, α- and β-aspartyl peptides, and their racemized forms.
-
Troubleshooting Steps:
-
Change the Side-Chain Protecting Group: The methyl ester is relatively small. If aspartimide formation is severe, consider using a bulkier side-chain protecting group for the aspartic acid, such as cyclohexyl (OcHex) or other more sterically demanding groups, which can sterically hinder the formation of the cyclic imide.[1][8][11]
-
Modify the Synthetic Strategy: For particularly problematic sequences, consider synthesizing the problematic dipeptide (e.g., Asp-Gly) as a protected unit (e.g., with backbone protection like Dmb on the Gly residue) for subsequent incorporation into the peptide chain.[2][11]
-
Optimize Deprotection of Boc Group: While Boc deprotection with TFA is less likely to cause aspartimide formation compared to piperidine in Fmoc synthesis, ensure that the deprotection time is not excessively long and that the subsequent neutralization is performed promptly and with a non-nucleophilic base.
-
Data Presentation
Table 1: Factors Influencing Aspartimide Formation and Mitigation Strategies
| Factor | Influence on Aspartimide Formation | Mitigation Strategy |
| Amino Acid Sequence | High risk with Asp-Gly, Asp-Asn, Asp-Ser.[1][2] | Use of backbone-protected dipeptides for problematic sequences.[2][11] |
| Side-Chain Protecting Group | Smaller esters (like methyl) offer less steric hindrance. | Utilize bulkier protecting groups like cyclohexyl (OcHex) or trialkylcarbinol-based esters.[1][8][11][12] |
| Coupling Reagents | Can influence racemization and side reactions. | Use phosphonium-based reagents (PyBOP) or carbodiimides with additives (HOBt, OxymaPure).[5] |
| Base | Strong bases promote aspartimide formation.[1][4] | Use sterically hindered, non-nucleophilic bases (e.g., DIPEA) in minimal amounts, or base-free conditions.[5] |
| Temperature | Higher temperatures increase the rate of formation.[1][8] | Maintain lower reaction temperatures, especially during coupling and deprotection steps.[8][10] |
| Reaction Time | Prolonged exposure to basic or acidic conditions can increase risk. | Monitor reactions closely and minimize reaction times.[8] |
Visualizations
Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OMe) residue.
Recommended Experimental Workflow for Incorporating this compound
Caption: Workflow for minimizing aspartimide formation during this compound coupling.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartamide Formation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of Boc-Asp(OMe)-OH in Peptide Synthesis
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and mitigate side reactions encountered when using Boc-Asp(OMe)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the use of this compound during peptide synthesis?
The principal and most problematic side reaction is the formation of an aspartimide intermediate. This occurs through an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain methyl ester of the aspartic acid residue. This reaction is particularly prevalent under basic conditions but can also be acid-catalyzed.[1][2][3][4][5][6] The resulting five-membered succinimide ring is unstable and can subsequently be opened by nucleophiles.[1][3][5]
Q2: Why is aspartimide formation a significant problem in peptide synthesis?
Aspartimide formation poses several critical challenges:
-
Formation of Impurities: The aspartimide ring can be opened by nucleophiles (like piperidine in Fmoc synthesis or residual water) to yield not only the desired α-peptide but also the isomeric β-peptide, where the peptide chain is linked to the side-chain carboxyl group.[1][3][5]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during the aspartimide formation and subsequent ring-opening, leading to the formation of D-Asp containing peptides.[1]
-
Difficult Purification: The resulting β-peptides and diastereomers often have very similar physicochemical properties to the target α-peptide, making their separation by HPLC extremely challenging.[1]
-
Reduced Yield: The formation of these byproducts significantly lowers the overall yield of the desired peptide.[1]
-
Altered Biological Activity: The presence of β-peptides and racemized forms can drastically alter the three-dimensional structure and biological activity of the final peptide.
Troubleshooting Guides
Issue 1: Detection of a mass loss of 18 Da in the final peptide product.
-
Root Cause: This mass loss is a strong indicator of the presence of the aspartimide intermediate in your peptide. The cyclization reaction results in the elimination of a molecule of methanol (CH₃OH, mass = 32 Da) from the this compound residue, followed by potential hydrolysis of the aspartimide back to aspartic acid, but also to isoaspartic acid, which can be accompanied by the loss of water (18 Da) during mass spectrometry analysis. A more direct observation is the mass of the peptide with the succinimide ring, which would be a loss of 32 Da from the peptide containing the Asp(OMe) residue. The observation of a -18 Da species is more commonly associated with the dehydration of Asp or Asn residues under certain MS conditions or during synthesis. However, aspartimide formation is a key degradation pathway for Asp.
-
Troubleshooting Steps:
-
Analytical Verification:
-
LC-MS Analysis: Carefully analyze the LC-MS data. Aspartimide-related impurities may appear as pre- or post-peaks relative to the main product peak.[1] The mass difference will be key.
-
MS/MS Fragmentation: Perform MS/MS analysis on the parent ion of interest. The fragmentation pattern of the aspartimide-containing peptide will differ from the native peptide.
-
-
Review Synthesis Conditions:
-
Base Exposure: Evaluate the cumulative exposure of the peptide to basic conditions during the synthesis. While Boc-SPPS primarily uses acid for deprotection, the use of tertiary amine bases like diisopropylethylamine (DIPEA) during coupling steps can promote aspartimide formation.
-
Temperature: Higher temperatures, especially in microwave-assisted peptide synthesis, can significantly accelerate the rate of aspartimide formation.[7]
-
-
Issue 2: Appearance of multiple, difficult-to-separate peaks of the correct mass in the HPLC chromatogram.
-
Root Cause: This is a classic symptom of aspartimide-mediated side reactions. The peaks of the same mass likely correspond to the desired α-peptide, the rearranged β-peptide, and their D-isomers, all of which are isomers and thus have the same molecular weight.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
-
Mitigation Strategies:
-
Modification of Reaction Conditions:
-
Reduce Basicity: If possible, use a weaker base or a lower concentration of base during coupling steps.
-
Lower Temperature: Perform couplings at a lower temperature to reduce the rate of aspartimide formation.[7]
-
-
Use of Sterically Hindered Side-Chain Protecting Groups: The methyl ester of this compound offers minimal steric hindrance. Replacing it with a bulkier protecting group can physically block the intramolecular cyclization. While many of the alternatives are commercially available as Fmoc-derivatives, the principles apply. Consider custom synthesis of Boc-protected versions if necessary.
-
Backbone Protection: The most effective way to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the amino acid following the aspartic acid residue.[8] This is typically done using a 2,4-dimethoxybenzyl (Dmb) group. For highly susceptible sequences like Asp-Gly, using a pre-formed dipeptide building block such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH is recommended.[8][9]
-
Data Presentation: Efficacy of Different Asp Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes data from a study comparing different protecting groups in a model peptide (VKDXYI) after prolonged treatment with 20% piperidine in DMF, simulating numerous deprotection cycles in Fmoc-SPPS. This data illustrates the principle that bulkier protecting groups offer better suppression of the side reaction.
| X in VKDXYI | Protecting Group | % Target Peptide Remaining | % D-Asp Isomer |
| G | Asp(OtBu) | 16.1 | 18.2 |
| G | Asp(OMpe) | 48.4 | 12.3 |
| G | Asp(OBno) | 87.2 | 1.2 |
| N | Asp(OtBu) | 71.3 | 4.8 |
| N | Asp(OMpe) | 87.2 | 1.8 |
| N | Asp(OBno) | 98.4 | 0.1 |
| R | Asp(OtBu) | 88.0 | 1.9 |
| R | Asp(OMpe) | 90.5 | 1.3 |
| R | Asp(OBno) | 99.1 | 0.1 |
| Data adapted from a Novabiochem study.[10] |
Experimental Protocols
Protocol 1: Minimizing Aspartimide Formation during Fmoc Deprotection (Applicable Principle for Base-Sensitive Peptides)
This protocol is for Fmoc-SPPS but demonstrates a principle of reducing base-catalyzed side reactions that can be adapted conceptually for other chemistries where basic conditions are a concern.
-
Standard Deprotection (Control): Treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes.[9]
-
Modified Deprotection: To reduce the basicity and suppress aspartimide formation, add an acidic additive to the deprotection solution.
Protocol 2: General Procedure for Boc Deprotection with TFA
This is the standard procedure for removing the N-terminal Boc group in SPPS. While less likely to cause base-catalyzed aspartimide formation, acid-catalyzed formation is possible.
-
Preparation of Deprotection Cocktail: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Scavengers: Add appropriate scavengers to the cocktail to prevent side reactions with sensitive residues (e.g., 2.5% triethylsilane and 2.5% water).[10]
-
Reaction: Add the deprotection cocktail to the Boc-protected peptide-resin and agitate for 30 minutes to 2 hours, monitoring completion with a qualitative test (e.g., Kaiser test).
-
Work-up: Filter the resin and wash thoroughly with DCM, followed by a neutralization step with a solution of DIPEA in DCM before proceeding to the next coupling.
Visualization of Aspartimide Formation
The following diagram illustrates the mechanism of base-catalyzed aspartimide formation and the subsequent reactions that lead to problematic byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. Aspartamide Formation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Boc-Asp(OMe)-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the purification of peptides containing the Boc-Asp(OMe)-OH residue.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
The main challenges stem from the two protecting groups. The tert-butyloxycarbonyl (Boc) group on the N-terminus is acid-labile, while the methyl ester (OMe) protecting the aspartic acid side-chain can be susceptible to hydrolysis under basic or strongly acidic conditions.[] A primary concern during synthesis and purification is the potential for aspartimide formation, a side reaction that can lead to a mixture of difficult-to-separate impurities.[2][3][4]
Q2: What is aspartimide formation and why is it a problem?
Aspartimide formation is an intramolecular cyclization where the peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid, creating a five-membered ring.[2] This intermediate can then reopen to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[2][5] This process can also lead to racemization at the α-carbon of the aspartic acid residue. These byproducts often have very similar masses and chromatographic properties to the target peptide, making their separation by standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) extremely challenging.[2] Sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are particularly prone to this side reaction.[2][4]
Q3: Under what conditions can the Asp(OMe) side-chain be hydrolyzed?
The methyl ester of the aspartic acid side-chain can be hydrolyzed to a free carboxylic acid. This can occur under basic conditions (saponification) or during prolonged exposure to strong acids, such as during the final cleavage from the resin if conditions are not optimized. Partial hydrolysis during purification can lead to the appearance of a new, more polar peak in the HPLC chromatogram.
Q4: Why is an intermediate purification of the fully protected peptide often necessary?
Purifying the fully protected peptide before the final deprotection step is a crucial quality control measure.[6] This step removes impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences and truncated peptides.[6] Starting the final deprotection with a highly pure intermediate simplifies the purification of the final active peptide.[6]
Q5: What is the most common method for purifying these peptides?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective method for purifying hydrophobic, protected peptides like those containing this compound.[6][7] The hydrophobicity from the protecting groups typically leads to good retention on C18 columns.[6][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple peaks with the same mass in HPLC/MS | Aspartimide Formation: The target peptide has likely undergone cyclization and reopened to form α- and β-aspartyl isomers.[2] | Optimize Synthesis: Use protecting groups less prone to this side reaction if possible, like Fmoc-Asp(OBno)-OH in Fmoc strategies, or minimize exposure to basic conditions. For Boc-SPPS, using in situ neutralization protocols can help suppress this.[3] Optimize Purification: Attempt to improve separation by modifying the HPLC gradient (making it shallower), changing the organic modifier (e.g., to methanol), or adjusting the mobile phase pH. |
| A new, more polar peak appears over time | Hydrolysis of Methyl Ester: The Asp(OMe) side-chain is being hydrolyzed to Asp(OH), creating a more polar species. This can happen if the mobile phase is basic or if the sample is stored in an inappropriate solvent. | Control pH: Ensure the mobile phase is acidic (e.g., contains 0.1% TFA) to prevent saponification.[2] Proper Storage: Store the crude or purified peptide as a lyophilized powder. If in solution, keep it frozen and avoid basic buffers. |
| Broad or tailing peaks during RP-HPLC | Peptide Aggregation: The hydrophobic nature of the protected peptide can cause it to aggregate, leading to poor peak shape.[3] Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based column packing.[2] | Modify Mobile Phase: Add organic modifiers like isopropanol or a small amount of formic acid to disrupt aggregation.[2] Improve Sample Dissolution: Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting with the initial mobile phase for injection.[2][9] Adjust Mobile Phase pH: Using an acidic mobile phase with TFA helps protonate silanol groups and reduce unwanted interactions.[2] |
| Low yield after purification | Poor Solubility: The peptide may not be fully dissolved before injection, leading to loss of material.[9] Precipitation on Column: The peptide may be precipitating on the column when the aqueous mobile phase hits the sample plug. Suboptimal Fraction Collection: The peak may be broader than anticipated, leading to incomplete collection. | Ensure Complete Dissolution: Use a minimal amount of a strong solvent (DMF, DMSO) to dissolve the peptide, then dilute with the mobile phase. Filter the sample before injection.[2][6] Optimize Injection Solvent: Ensure the final injection solvent is compatible with the initial mobile phase to prevent precipitation.[6] Analyze All Fractions: Analyze fractions from the peak's leading and tailing edges to ensure all product is collected. |
| Peptide does not stick to the C18 column | Highly Hydrophobic Peptide: The peptide is so hydrophobic that it is insoluble in the aqueous mobile phase. Inappropriate Injection Solvent: Injecting in a very strong organic solvent (like 100% DMSO or TFA) can prevent the peptide from binding to the stationary phase.[9][10] | Adjust Mobile Phase: Start with a higher initial percentage of organic solvent in your gradient. Modify Injection: While dissolving in a strong solvent is often necessary, dilute it significantly with the initial mobile phase (e.g., water/acetonitrile with 0.1% TFA) before injection.[6][9] Perform a small analytical injection first to confirm retention.[9] |
Key Side Reactions
Aspartimide Formation Pathway
Aspartimide formation is a significant side reaction, particularly for sequences like Asp-Gly. The peptide backbone's nitrogen atom attacks the side-chain ester, forming a cyclic intermediate. This intermediate can then be opened by a nucleophile (like water) to yield either the correct α-peptide or the undesirable β-peptide isomer.
Experimental Protocols
Protocol: Purification of this compound Peptides by Preparative RP-HPLC
This protocol outlines a general procedure for the purification of a fully protected peptide intermediate.
1. Sample Preparation:
-
Weigh the crude, cleaved peptide powder.
-
Dissolve the peptide in a minimal amount of a strong solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[6]
-
Once dissolved, dilute the solution with the initial HPLC mobile phase (e.g., a mixture of acetonitrile and water with 0.1% TFA) to ensure compatibility with the column. The final concentration of the strong solvent should be minimized.[6]
-
Filter the sample through a 0.45 µm syringe filter immediately before injection to remove any particulate matter.[2]
2. HPLC Instrumentation and Conditions:
-
System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Column: A preparative C18 column is standard for peptide purification.[2] Column dimensions will depend on the amount of peptide to be purified.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[2]
-
Gradient: A linear gradient from a lower percentage of Mobile Phase B to a higher percentage is typically used. The exact gradient will depend on the hydrophobicity of the peptide and must be optimized with an initial analytical run. A common starting point is 30-80% B over 30-60 minutes.
-
Flow Rate: The flow rate is dependent on the column diameter.
-
Detection: Monitor the elution profile at UV wavelengths of 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).[2]
3. Purification and Fraction Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.[6]
-
Collect fractions across the peak(s) corresponding to the target peptide.[6]
-
Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the molecular weight with Mass Spectrometry (MS).[6]
4. Post-Purification Processing:
-
Pool the fractions that meet the required purity specification (e.g., >95%).[6]
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath) and lyophilize (freeze-dry) to remove the mobile phase solvents.[2][6]
-
The final product should be a white, fluffy powder.
Quantitative Data Summary
The following table presents example data for a hypothetical purification of a peptide containing this compound, illustrating typical outcomes.
| Parameter | Crude Peptide | Purified Peptide |
| Initial Mass | 500 mg | 185 mg |
| Purity (by HPLC) | ~65% | >98% |
| Recovery Yield | N/A | 57% (of target peptide) |
| HPLC Column | Preparative C18, 10 µm | Analytical C18, 5 µm |
| Mobile Phase | A: 0.1% TFA/H₂O; B: 0.1% TFA/ACN | A: 0.1% TFA/H₂O; B: 0.1% TFA/ACN |
| Gradient | 30-70% B over 40 min | 30-70% B over 20 min |
| Primary Impurities | Deletion sequences, β-peptide isomer | <0.5% each |
Visualizations
Experimental Workflow for Peptide Purification
Troubleshooting Logic for HPLC Purification
References
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency of Boc-Asp(OMe)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of Boc-Asp(OMe)-OH in their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when coupling this compound?
The most prevalent issues include incomplete coupling, leading to deletion sequences, and side reactions such as aspartimide formation and racemization. Aspartimide formation is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2] Racemization can occur during the activation step, especially with prolonged activation times or in the presence of a strong base.[3]
Q2: Which coupling reagents are recommended for this compound?
Several classes of coupling reagents can be effectively used for this compound, each with its own advantages and disadvantages. The choice of reagent can significantly impact coupling efficiency and minimize side reactions.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are widely used and cost-effective. However, they require an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and improve efficiency.[3][4][5] The byproduct of DCC, dicyclohexylurea (DCU), is insoluble and requires filtration for removal.[4][6]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): These reagents offer high coupling efficiency and fast reaction times.[5][6] HATU is particularly effective at reducing racemization.[5] A potential side reaction is the guanidinylation of the N-terminal amine if the reagent is used in excess.[1][3]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly efficient and known for low racemization potential.[3] They are a good choice for sterically hindered couplings.[5]
Q3: What is aspartimide formation and how can it be minimized?
Aspartimide formation is a base-catalyzed intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide ring.[7][8] This intermediate can then be cleaved by a nucleophile (like piperidine or the amine of the next amino acid) to yield a mixture of the desired α-peptide, the undesired β-peptide, and piperidide adducts, often with racemization.[1][8]
Strategies to minimize aspartimide formation include:
-
Use of Additives: Adding HOBt to the piperidine solution during Fmoc deprotection can reduce aspartimide formation.[1][9]
-
Sterically Hindered Protecting Groups: While this compound uses a relatively small methyl ester, employing bulkier side-chain protecting groups like tert-butyl (OtBu) or 3-methylpent-3-yl (OMpe) can sterically hinder the formation of the succinimide ring.[9][10]
-
Backbone Protection: Incorporating a protecting group on the backbone amide nitrogen of the residue preceding aspartic acid can prevent the initial nucleophilic attack. Dmb-protected dipeptides are commercially available for this purpose.[1][9]
-
Choice of Base: Using a weaker base for Fmoc deprotection, such as piperazine, has been shown to suppress aspartimide formation.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Insufficient activation of this compound. 2. Steric hindrance at the coupling site. 3. Aggregation of the growing peptide chain. | 1. Increase the equivalents of coupling reagent and this compound (e.g., to 4 equivalents for solid-phase synthesis).[4] 2. Extend the coupling reaction time.[4] 3. Use a more powerful coupling reagent like HATU or PyBOP.[3][6] 4. Perform a double coupling. |
| Presence of Side Products (e.g., β-peptide, piperidide adducts) | 1. Aspartimide formation. | 1. Add HOBt (0.1 M) to the Fmoc deprotection solution (if applicable).[1][9] 2. Use a weaker base for deprotection, such as piperazine.[9] 3. For problematic sequences, consider using an Asp derivative with a bulkier side-chain protecting group.[9] |
| Racemization of the Aspartic Acid Residue | 1. Over-activation of the carboxylic acid. 2. Presence of a strong base during coupling. | 1. Always use an additive like HOBt or OxymaPure with carbodiimide coupling reagents.[3][5] 2. Avoid prolonged pre-activation times. 3. Use a sterically hindered base like diisopropylethylamine (DIPEA) and use the minimum amount necessary.[3] |
| Guanidinylation of the N-terminus | 1. Excess uronium/aminium coupling reagent (e.g., HBTU, HATU). | 1. Avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid component relative to the coupling reagent is recommended.[3] 2. Pre-activate the this compound for a short period before adding it to the amine component.[3] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol assumes a standard Boc-SPPS workflow on a resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF.
-
Add a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) to the solution.[4]
-
Allow the activation to proceed for 10-15 minutes at room temperature.[4]
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.[4]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly.
-
Perform a ninhydrin test to check for the presence of free primary amines. A negative result (no color change or faint yellow) indicates complete coupling.[4]
-
-
Washing: After a successful coupling, wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle of deprotection and coupling.
General Protocol for Solution-Phase Coupling of this compound
-
Preparation of the Amine Component:
-
Activation of this compound:
-
Coupling Reaction:
-
Work-up and Purification:
-
If DCC was used, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[4]
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude peptide by flash column chromatography.[11]
-
Data Presentation
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Best Practices |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. | Slower reaction rates, potential for racemization without additives, formation of insoluble byproducts (DCC).[3][6] | Always use with an additive like HOBt or OxymaPure.[3][5] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | High coupling efficiency, fast reactions, byproducts are generally soluble.[5][6] | Higher cost, potential for N-terminal guanidinylation if used in excess.[3] | Avoid large excess of reagent; consider pre-activation.[3] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization, effective for sterically hindered couplings.[3][5] | Higher cost, potential for toxic byproducts (BOP).[3] | Use newer generation reagents like PyBOP.[3] |
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting Incomplete Deprotection of Boc-Asp(OMe)-OH: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of N-α-tert-butyloxycarbonyl-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH). Our aim is to equip researchers with the necessary information to diagnose and resolve issues of incomplete deprotection and related side reactions, ensuring the successful synthesis of the desired H-Asp(OMe)-OH product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection of this compound?
Incomplete removal of the Boc protecting group is a common issue that can typically be attributed to one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid (e.g., trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane) is not concentrated enough, the reaction may not proceed to completion. For TFA, a concentration of 20-50% in a suitable solvent like dichloromethane (DCM) is standard, while for HCl in dioxane, a 4M solution is commonly used.[1]
-
Inadequate Reaction Time: Deprotection is not instantaneous. The reaction requires sufficient time for the acid to fully cleave the Boc group. Reaction times can vary depending on the substrate and conditions, but typically range from 30 minutes to a few hours.[2]
-
Low Reaction Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, it may be due to a lower ambient temperature.
-
Poor Solubility: If the Boc-protected starting material is not fully dissolved in the reaction solvent, the acid will not be able to efficiently access all the molecules, leading to incomplete deprotection.
Q2: What are the potential side reactions during the deprotection of this compound?
While the primary goal is the removal of the Boc group, other reactions can occur, leading to impurities in the final product:
-
Tert-Butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites. While less common for aspartic acid itself, if other sensitive residues are present in a peptide sequence, this can be a significant side reaction.
-
Aspartimide Formation: Although more prevalent under the basic conditions of Fmoc solid-phase peptide synthesis (SPPS), aspartimide formation can also occur under acidic conditions, particularly with prolonged reaction times or elevated temperatures.[3] This intramolecular cyclization can lead to a mixture of α- and β-aspartyl peptides.
-
Ester Hydrolysis: The methyl ester on the side chain is generally stable to the acidic conditions used for Boc deprotection. However, prolonged exposure to strong acids or the presence of water can lead to partial or complete hydrolysis of the methyl ester, resulting in the formation of Boc-Asp-OH or H-Asp-OH.
-
Trifluoroacetylation: When using TFA for deprotection, a small percentage of the deprotected amine can be trifluoroacetylated, leading to a capped and undesired side product.[4]
Q3: How can I monitor the progress of the deprotection reaction?
Effective reaction monitoring is crucial to determine the point of complete deprotection and to minimize side reactions. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to visualize the disappearance of the starting material (this compound) and the appearance of the product (H-Asp(OMe)-OH). The product, being more polar due to the free amine, will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress. By analyzing aliquots of the reaction mixture over time, you can determine the percentage of starting material remaining and the purity of the product. A C18 reverse-phase column is typically used with a gradient of acetonitrile in water containing 0.1% TFA.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that not only separates the components of the reaction mixture but also provides mass information, allowing for the identification of the starting material, product, and any potential side products.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: TLC or HPLC analysis shows the presence of starting material after the expected reaction time.
| Potential Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration of the acid. For TFA, a 50% solution in DCM is often effective. For HCl, ensure a 4M solution in dioxane is used. |
| Short Reaction Time | Continue to monitor the reaction by TLC or HPLC until the starting material is no longer detectable. Extend the reaction time in increments of 30-60 minutes. |
| Low Temperature | Ensure the reaction is being conducted at room temperature (typically 20-25°C). If necessary, gentle warming (e.g., to 30-40°C) can be attempted, but monitor closely for side reactions. |
| Poor Solubility | If the starting material is not fully dissolved, add a co-solvent such as a small amount of methanol to improve solubility. |
Issue 2: Presence of Side Products
Symptom: HPLC or LC-MS analysis reveals unexpected peaks in addition to the desired product.
| Side Product | Potential Cause | Recommended Solution |
| Aspartimide | Prolonged reaction time or elevated temperature. | Minimize reaction time once the starting material is consumed. Avoid excessive heating. |
| Hydrolyzed Ester | Presence of water in the reaction mixture or prolonged exposure to acid. | Use anhydrous solvents and reagents. Minimize reaction time. |
| Trifluoroacetylated Adduct | Reaction with TFA. | This is an inherent risk with TFA. If it is a significant problem, consider using HCl in dioxane for deprotection. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).
-
Acid Addition: To the stirred solution at room temperature, add TFA (to a final concentration of 20-50% v/v).
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes 1:1, and visualizing with ninhydrin stain for the appearance of the free amine). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
If the TFA salt is desired, the crude product can be precipitated by the addition of cold diethyl ether and collected by filtration.
-
For the free amine, dissolve the residue in a minimal amount of water and neutralize with a mild base such as saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
-
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dioxane or a suitable co-solvent like methanol.
-
Acid Addition: Add a 4M solution of HCl in dioxane (typically 3-5 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is usually complete within 1-3 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a suitable base, followed by extraction as described in Protocol 1.
-
Data Presentation
While specific quantitative data for the deprotection of this compound is not extensively published, the following table provides a general comparison of the two common deprotection methods based on established chemical principles and literature on similar substrates.
| Parameter | TFA/DCM | 4M HCl in Dioxane |
| Typical Reaction Time | 1 - 2 hours | 1 - 3 hours |
| Typical Yield | >90% | >90% |
| Purity of Crude Product | Generally high, potential for trifluoroacetylated side product | Generally high, product is the hydrochloride salt |
| Side Reaction Risk | Trifluoroacetylation | Lower risk of capping side reactions |
| Work-up Complexity | Requires careful removal of volatile and corrosive TFA. Neutralization step needed for free amine. | Generally straightforward precipitation of the HCl salt. Neutralization step needed for free amine. |
Visualizations
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for the deprotection of this compound.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting decision tree for incomplete deprotection of this compound.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aspartate Racemization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for managing the racemization of aspartic acid (Asp) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid racemization and why is it a problem?
A1: Aspartic acid racemization is the loss of stereochemical integrity at the α-carbon of an Asp residue during synthesis, leading to a mixture of the desired L-aspartic acid and the undesired D-aspartic acid enantiomer. This is highly problematic as the presence of D-isomers can significantly alter the peptide's three-dimensional structure, leading to reduced biological activity, altered receptor binding, or potential immunogenicity.
Q2: What is the primary mechanism causing racemization of aspartic acid?
A2: The principal cause is the formation of a succinimide ring intermediate, also known as an aspartimide.[1][2] This intramolecular cyclization is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection.[1] The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group.[1] This five-membered ring intermediate is planar and can be opened by nucleophiles (like piperidine or water) to yield a mixture of the desired α-peptide, the undesired β-peptide, and racemized (D-Asp) versions of both.[1]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The amino acid residue immediately following the aspartic acid has the most significant impact. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The propensity for aspartimide formation generally follows this trend:
Q4: I'm observing significant racemization. What are the first troubleshooting steps?
A4: First, confirm the extent of racemization using chiral amino acid analysis (see Experimental Protocol 2). The most common cause is aspartimide formation during Fmoc deprotection. Consider the following immediate actions:
-
Modify Deprotection Cocktail: Add an acidic additive to your 20% piperidine/DMF solution. Adding 0.1 M 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can buffer the basicity and significantly reduce aspartimide formation.[1][3]
-
Use a Weaker Base: For highly sensitive sequences, consider replacing 20% piperidine with a milder base like 5% piperazine in DMF.[3][4]
-
Lower the Temperature: If using microwave-assisted SPPS, lowering the coupling temperature from 80°C to 50°C can limit racemization, especially for sensitive residues.[4]
Q5: How can I proactively prevent racemization when planning my synthesis?
A5: Proactive prevention is the most effective strategy. Based on your peptide sequence, consider these options:
-
Use Sterically Hindered Protecting Groups: Instead of the standard tert-butyl (OtBu) protecting group for the Asp side chain, use a bulkier group like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno).[2][5][6] These groups sterically hinder the formation of the succinimide ring.[3][5]
-
Incorporate Backbone Protection: For extremely sensitive sequences like Asp-Gly, the most robust solution is to use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the initial intramolecular attack, effectively blocking aspartimide formation.[7][8][9]
Data Presentation: Suppressing Aspartimide Formation
The following table summarizes the effectiveness of different aspartic acid side-chain protecting groups in minimizing side reactions during the synthesis of the model peptide VKDX YI, where X is a variable residue. The data reflects the composition of the crude peptide after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Asp Protecting Group | Subsequent Residue (X) | Target Peptide (%)[2] | Aspartimide (%)[2] | Piperidide Adduct (%)[2] | D-Asp Content (%)[2] |
| OtBu | Gly | 21.9 | 1.1 | 77.0 | 25.4 |
| OMpe | Gly | 53.1 | 1.3 | 45.6 | 12.1 |
| OBno | Gly | 89.2 | 0.4 | 10.4 | 1.7 |
| OtBu | Asn | 58.0 | 3.5 | 38.5 | 11.0 |
| OMpe | Asn | 81.6 | 1.8 | 16.6 | 4.3 |
| OBno | Asn | 99.2 | 0.2 | 0.6 | 0.5 |
| OtBu | Arg | 70.0 | 1.7 | 28.3 | 6.8 |
| OMpe | Arg | 86.8 | 0.8 | 12.4 | 2.5 |
| OBno | Arg | 99.4 | 0.1 | 0.5 | 0.4 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Low-Racemization Coupling of an Aspartic Acid Residue
This protocol describes a standard coupling cycle for incorporating an Fmoc-Asp(OR)-OH residue where racemization is a concern. It utilizes an aminium/uronium salt activator with an additive.
Objective: To minimize racemization during the peptide bond formation involving an activated aspartic acid residue.
Materials:
-
Fmoc-L-Asp(OR)-OH (where R = OtBu, OMpe, or OBno) (4 eq.)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq.)
-
1-Hydroxybenzotriazole (HOBt) (4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Peptide-resin with free N-terminal amine (1 eq.)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF (with or without 0.1 M HOBt)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat with fresh solution for 10 minutes.
-
Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.
-
-
Activation of Aspartic Acid:
-
In a separate reaction vessel, dissolve Fmoc-L-Asp(OR)-OH, HBTU, and HOBt in a minimal volume of DMF.
-
Add DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling may be repeated.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly to remove excess reagents and byproducts:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This protocol provides a general method for quantifying the level of D-aspartic acid in a synthetic peptide after total hydrolysis.
Objective: To separate and quantify L-Asp and D-Asp enantiomers from a hydrolyzed peptide sample.
Materials:
-
Crude or purified synthetic peptide
-
6 M Hydrochloric Acid (HCl)
-
Derivatization reagent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or a similar chiral derivatizing agent.
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Peptide Hydrolysis:
-
Place a precisely weighed amount of peptide (approx. 1 mg) into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours to completely hydrolyze all peptide bonds.
-
After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Re-dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction and neutralize by adding 50 µL of 2 M HCl.
-
Evaporate the solvent to dryness.
-
Reconstitute the derivatized sample in 500 µL of 50% ACN/water for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm.
-
Gradient: A typical gradient would be a linear increase from 20% B to 60% B over 40 minutes. This should be optimized for the specific column and system.
-
Inject the derivatized sample onto the HPLC system. The L-D-diastereomer (derivatized L-Asp) and the L-L-diastereomer (derivatized D-Asp) will elute at different retention times, allowing for their separation and quantification.
-
-
Quantification:
-
Integrate the peak areas for both the L-Asp and D-Asp diastereomers.
-
Calculate the percentage of racemization using the formula: % D-Asp = [Area(D-Asp) / (Area(D-Asp) + Area(L-Asp))] x 100
-
Note: A standard containing a known mixture of D- and L-Asp should be run to confirm peak identity and response factors. A blank hydrolysis should also be run to account for any background racemization during the hydrolysis step itself.
-
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Stability and Handling of Boc-Asp(OMe)-OH
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Boc-L-Asp(OMe)-OH, particularly concerning its susceptibility to base-catalyzed side reactions. The following information is intended to aid in troubleshooting and optimizing experimental protocols involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using Boc-Asp(OMe)-OH in the presence of a base?
The main stability issue for this compound under basic conditions is the formation of an aspartimide derivative. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl group of the methyl ester.[1][2][3] This side reaction is particularly prevalent during peptide synthesis steps that involve exposure to bases.
Q2: How does aspartimide formation impact my synthesis?
Aspartimide formation can lead to several undesirable outcomes, including:
-
Formation of β-peptides: The aspartimide ring can be opened by a nucleophile (like residual water or the base itself) at either the α- or β-carbonyl, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1][4]
-
Racemization: The chiral center at the α-carbon of the aspartic acid residue can epimerize during aspartimide formation and its subsequent ring-opening, leading to a loss of stereochemical purity.[5][6]
-
Formation of piperidides (in Fmoc SPPS): If piperidine is used as the base for Fmoc deprotection, it can act as a nucleophile and attack the aspartimide ring, forming piperidide adducts.[2]
-
Difficult purification: These byproducts often have similar chromatographic properties to the target peptide, making purification challenging and reducing the overall yield.[2][6]
Q3: Is this compound more or less stable than other protected aspartic acid derivatives?
The stability of a protected aspartic acid residue is highly dependent on the steric bulk of the side-chain ester. The methyl ester (OMe) in this compound is relatively small and offers minimal steric hindrance, making it more susceptible to base-catalyzed aspartimide formation compared to bulkier esters like tert-butyl (OtBu) or even larger groups like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno).[2][6][7] Historically, Boc-based solid-phase peptide synthesis (SPPS) saw less aspartimide formation, but this was often due to the use of cyclohexyl (OcHex) esters for side-chain protection.[1]
Q4: Which peptide sequences are most at risk for aspartimide formation?
The amino acid residue immediately following the aspartic acid has a significant impact. Sequences where the C-terminal residue is small and unhindered, such as Glycine (Asp-Gly), are particularly prone to this side reaction.[1][3][4] Other problematic sequences include Asp-Asn, Asp-Ala, and Asp-Ser.[3][8]
Q5: How do Boc and Fmoc strategies differ in terms of aspartimide formation risk?
The primary difference lies in the deprotection steps. Fmoc-SPPS utilizes repeated treatments with a base (commonly 20% piperidine in DMF) to remove the Fmoc group, creating multiple opportunities for base-catalyzed aspartimide formation.[1][6] In contrast, Boc-SPPS uses an acid (typically TFA) for Nα-deprotection, which does not promote this specific side reaction.[][10] However, aspartimide formation can still occur during the final cleavage from the resin with strong acids like HF, or if basic conditions are used for other purposes in the synthesis.[1] In-situ neutralization protocols in Boc-SPPS can help minimize the exposure to free base during coupling.[1][11]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Presence of unexpected peaks with the same mass as the target peptide in LC-MS. | Formation of β-aspartyl peptides or D-Asp containing epimers due to aspartimide formation.[6] | - Analyze the crude product using enzymatic digestion and chiral analysis to confirm the presence of β-Asp or D-Asp. - Optimize coupling and deprotection conditions to minimize base exposure time and temperature. |
| Multiple product-related peaks, some with mass additions corresponding to the base used (e.g., +84 for piperidine). | Nucleophilic attack of the base on the aspartimide intermediate.[2] | - If using a nucleophilic base, consider switching to a more sterically hindered, non-nucleophilic base like DBU, but be aware that DBU's higher basicity can also promote aspartimide formation.[1] - In Fmoc synthesis, adding an acidic additive like HOBt to the piperidine deprotection solution can suppress this side reaction.[11][12] |
| Low yield of the target peptide, especially for Asp-Gly or Asp-Asn sequences. | Significant conversion to aspartimide and related byproducts.[3] | - If possible, substitute this compound with a derivative containing a bulkier side-chain protecting group, such as Boc-Asp(OtBu)-OH or Boc-Asp(OcHex)-OH.[1][2] - For Fmoc synthesis, consider using specialized derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[6][7] |
| Difficulty in purifying the final peptide. | Co-elution of aspartimide-related byproducts with the desired peptide.[2][6] | - Employ high-resolution HPLC techniques and potentially orthogonal purification methods. - Proactively address the issue during synthesis by implementing the preventative measures mentioned above. |
Quantitative Data on Aspartimide Formation
While specific data for this compound is limited in the provided search results, the following table, adapted from studies on Fmoc-protected analogs, illustrates the impact of the side-chain protecting group on stability during prolonged base treatment. This demonstrates the general principle that increased steric bulk reduces side reactions.
Table 1: Influence of Asp Side-Chain Ester on Byproduct Formation Data from a model peptide (VKDXYI) treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
| Asp Protecting Group | X = Gly (% Target Peptide) | X = Asn (% Target Peptide) | X = Arg (% Target Peptide) |
| OtBu | 48.6 | 76.4 | 83.3 |
| OMpe | 78.5 | 92.5 | 94.6 |
| OBno | 90.1 | 98.7 | 98.9 |
(Data adapted from MilliporeSigma technical literature on Fmoc-Asp(OBno)-OH)[6]
Key Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling (Manual)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a 20-minute treatment.[8]
-
Washes: Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Washes: Wash the resin with DCM (5x).
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3 eq.) with a suitable coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIEA, 6 eq.) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Minimizing Base Exposure with In-Situ Neutralization Coupling
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and a coupling reagent (e.g., HBTU, 3 eq.) in DMF.
-
Coupling: Add the amino acid/coupling reagent solution to the resin, followed immediately by the addition of the base (e.g., DIEA, 6 eq.). This "in-situ" neutralization minimizes the time the free N-terminal amine is exposed to basic conditions before coupling begins.[1][11]
-
Reaction and Washes: Agitate for 1-2 hours, then wash as described in Protocol 1.
Visualizations
Base-Catalyzed Aspartimide Formation Pathway
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent hydrolysis.
Troubleshooting Workflow for Aspartimide-Related Issues
Caption: Decision tree for troubleshooting aspartimide-related side reactions.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
cleavage cocktail considerations for Boc-Asp(OMe)-OH containing peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing Boc-Asp(OMe)-OH. The following information addresses specific issues that may be encountered during the cleavage of these peptides from the resin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing Asp(OMe) residues?
The main challenge during the acidic cleavage of peptides containing Asp(OMe) is the formation of an aspartimide intermediate. This cyclic imide can subsequently be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl (isoaspartate) peptide, which are often difficult to separate by HPLC.[1][2] This side reaction is sequence-dependent and is more prevalent in Asp-Gly, Asp-Ser, and Asp-Asn sequences.[3]
Q2: Can the methyl ester of the Asp(OMe) side chain be hydrolyzed during standard TFA cleavage?
While methyl esters are generally stable to the acidic conditions of standard TFA cleavage, prolonged exposure or harsh conditions (e.g., elevated temperatures) can lead to partial hydrolysis of the methyl ester, resulting in a free carboxylic acid on the aspartyl side chain.[4] This adds to the heterogeneity of the crude peptide mixture.
Q3: How do I detect aspartimide and isoaspartate formation in my crude peptide?
Aspartimide and isoaspartate formation can be detected using a combination of analytical techniques:
-
Reverse-Phase HPLC (RP-HPLC): Isoaspartate-containing peptides typically elute slightly earlier than the native peptide. The aspartimide intermediate, if present, will also have a different retention time.
-
Mass Spectrometry (MS): Isoaspartate formation is an isomerization and does not result in a mass change, making it indistinguishable from the desired peptide by MS alone. However, MS is crucial for identifying other potential side products and confirming the mass of the desired peptide.[5]
-
NMR Spectroscopy: 2D NMR techniques can unambiguously identify isoaspartate residues and characterize the structure of the peptide.[5]
Q4: Are there alternatives to TFA-based cleavage to avoid these side reactions?
While TFA is the most common reagent for cleaving Boc-protected peptides, alternative strategies involving milder acidic conditions have been explored.[6] For instance, cocktails with lower concentrations of TFA or the use of other acids like HCl in fluoro alcohols have been investigated.[6] However, these methods may require significant optimization and may not be as efficient for complete removal of all protecting groups.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Multiple peaks in HPLC, with one eluting slightly before the expected product peak (same mass) | Aspartimide formation and subsequent hydrolysis to isoaspartate (β-aspartyl peptide). | - Optimize cleavage conditions: use lower temperatures (e.g., 0-4 °C) and shorter cleavage times (1-2 hours).- Consider using a milder cleavage cocktail with a lower percentage of TFA.- If the problem persists, re-synthesis using a bulkier protecting group on the Asp residue, such as Asp(OtBu) or Asp(OMpe), may be necessary to sterically hinder aspartimide formation.[2] |
| Peak with a mass difference of -14 Da compared to the expected product. | Incomplete methylation of the aspartic acid side chain during synthesis. | This is a synthesis-related issue. Ensure complete and efficient coupling of this compound. |
| Peak with a mass difference of +16 Da. | Oxidation of sensitive residues like Methionine (Met) or Tryptophan (Trp). | Use a cleavage cocktail containing scavengers such as thioanisole or 1,2-ethanedithiol (EDT) to protect sensitive residues from oxidation.[7] |
| Incomplete cleavage from the resin. | Insufficient cleavage time or TFA concentration. | - Increase the cleavage time in increments of 30 minutes.- Ensure a sufficient volume of cleavage cocktail is used to swell the resin completely.- For very long or difficult sequences, a stronger cleavage cocktail may be required. |
| Broad or tailing peaks in HPLC. | Peptide aggregation. | - Dissolve the crude peptide in a stronger solvent like neat DMSO or hexafluoroisopropanol (HFIP) before purification.- Adjust the pH of the mobile phase during HPLC. |
Cleavage Cocktail Considerations
The choice of cleavage cocktail is critical for minimizing side reactions. Below is a summary of common cocktails and their suitability for peptides containing this compound.
| Cocktail ID | Composition (v/v) | Key Features & Recommendations |
| Standard TFA | 95% TFA / 5% H₂O | Suitable for simple peptides without sensitive residues. Higher risk of aspartimide formation. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% Triisopropylsilane (TIS) | Good general-purpose cocktail. TIS is an effective scavenger for carbocations.[7] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Recommended for peptides containing sensitive residues like Cys, Met, and Trp. The thiol scavengers also help to reduce aspartimide formation.[3][7] |
Experimental Protocols
Protocol 1: Standard Cleavage with Reagent K
This protocol is recommended for peptides containing this compound and other sensitive amino acids.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x) and dry under a stream of nitrogen.
-
-
Cleavage:
-
Prepare Reagent K fresh: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours. For sequences prone to aspartimide formation, reduce the temperature to 4°C.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
-
Drying and Purification:
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% acetic acid in water) for purification by RP-HPLC.
-
Visualizations
Caption: General workflow for solid-phase peptide cleavage.
Caption: Side reaction pathway of aspartimide formation.
Caption: Decision tree for troubleshooting cleavage problems.
References
- 1. Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Technical Support Center: Reactions with Boc-Asp(OMe)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-L-aspartic acid 4-methyl ester (Boc-Asp(OMe)-OH). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide synthesis using this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
This compound is a derivative of L-aspartic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain β-carboxyl group is protected as a methyl ester. It is a key building block in peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).
Q2: What is the primary side reaction to be aware of when using this compound?
The most significant side reaction is the formation of an aspartimide intermediate.[1] This occurs through the intramolecular cyclization of the peptide backbone nitrogen onto the side-chain carbonyl of the aspartic acid residue. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[2]
Q3: What are the consequences of aspartimide formation?
The aspartimide ring is unstable and can be opened by nucleophiles, such as water or amines. This ring-opening can result in a mixture of byproducts, including:
-
The desired α-aspartyl peptide.
-
The isomeric β-aspartyl peptide, which has a different backbone structure and can alter the peptide's biological activity.
-
Racemized D-aspartyl and D-β-aspartyl peptides, which are difficult to separate from the desired product.
Q4: Under what conditions does aspartimide formation occur in Boc-SPPS?
In Boc-SPPS, aspartimide formation is primarily a concern during the final cleavage step, which is conducted under strong acidic conditions (e.g., using trifluoroacetic acid - TFA or hydrogen fluoride - HF).[3] While the repetitive TFA treatments for Boc group removal during synthesis can also contribute, the prolonged exposure to strong acid during cleavage from the resin poses the highest risk.
Q5: How does the methyl ester protecting group in this compound compare to other protecting groups in terms of preventing aspartimide formation?
The methyl ester is a relatively small protecting group. In general, bulkier side-chain protecting groups, such as tert-butyl (OtBu) or benzyl (OBzl), can offer more steric hindrance to the nucleophilic attack of the backbone nitrogen, thereby reducing the rate of aspartimide formation.[4][5] However, the stability of these groups during the final cleavage also needs to be considered. While quantitative data specifically comparing the methyl ester to other protecting groups in Boc-SPPS is limited, it is generally expected to be more susceptible to aspartimide formation than bulkier alternatives.
Troubleshooting Guide
Problem 1: Identification of unexpected peaks with the same mass as the target peptide in HPLC analysis.
-
Possible Cause: This is a strong indication of the presence of the β-aspartyl peptide isomer, which is a common byproduct of aspartimide formation. The α- and β-peptides often have very similar retention times, making them difficult to resolve.
-
Troubleshooting Steps:
-
Optimize HPLC Conditions: Modify the gradient, temperature, or pH of the mobile phase to improve the separation of the isomeric peptides.[3]
-
Mass Spectrometry (MS) Analysis: While the parent mass will be identical, fragmentation patterns in MS/MS analysis may differ between the α- and β-isomers, aiding in their identification.
-
Enzymatic Digestion: Use an enzyme specific for the α-peptide linkage, such as Asp-N endoproteinase. The presence of a peptide fragment resistant to cleavage can confirm the presence of the β-isomer.
-
Problem 2: Low yield of the desired peptide after purification.
-
Possible Cause: Significant formation of aspartimide and its subsequent byproducts can lead to a complex mixture of peptides, resulting in a low yield of the target α-peptide.
-
Troubleshooting Steps:
-
Optimize Cleavage Conditions:
-
Temperature: Perform the final TFA cleavage at a lower temperature (e.g., 0-4 °C) to minimize the rate of aspartimide formation.[6]
-
Time: Reduce the duration of the cleavage step to the minimum time required for complete removal of protecting groups and cleavage from the resin.
-
Scavenger Cocktail: Employ an optimized scavenger cocktail to quench reactive species generated during cleavage. For peptides containing sensitive residues, a common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5). The addition of scavengers like thioanisole or 1,2-ethanedithiol (EDT) can also be beneficial.[7]
-
-
Choice of Coupling Reagent: While less of a factor in acid-catalyzed aspartimide formation during cleavage, using efficient coupling reagents like HBTU or HATU during synthesis ensures complete and rapid amide bond formation, which can indirectly contribute to a cleaner crude product.
-
Problem 3: Difficulty in purifying the crude peptide due to multiple co-eluting impurities.
-
Possible Cause: The presence of a mixture of α-, β-, D-, and D-β-aspartyl peptides can make purification by standard reversed-phase HPLC challenging.
-
Troubleshooting Steps:
-
Alternative Chromatography: Explore other purification techniques such as ion-exchange chromatography or preparative capillary electrophoresis, which separate molecules based on different principles and may resolve the isomeric byproducts.[3]
-
Strategic Synthesis: If aspartimide formation is a persistent issue with a particular sequence, consider synthesizing the peptide with a more sterically hindered aspartic acid derivative, such as Boc-Asp(OtBu)-OH or Boc-Asp(OBzl)-OH.
-
Data Presentation
The following table summarizes the key factors influencing aspartimide formation and the relative effectiveness of different side-chain protecting groups for aspartic acid.
| Factor | Influence on Aspartimide Formation | This compound Considerations | Alternative Strategies |
| Peptide Sequence | High risk with Asp-Gly, Asp-Ala, Asp-Ser.[2] | The methyl ester provides minimal steric hindrance, making these sequences particularly susceptible. | Use of backbone protection (e.g., Dmb, Hmb) on the adjacent residue (primarily in Fmoc-SPPS but illustrates the principle).[2] |
| Cleavage Conditions | Strong acids (TFA, HF) and elevated temperatures promote formation.[3] | The methyl ester is susceptible to acid-catalyzed cyclization during final cleavage. | Perform cleavage at lower temperatures (0-4 °C) and for the minimum necessary time.[6] |
| Side-Chain Protecting Group | Bulkier groups provide greater steric hindrance.[5] | The small size of the methyl group offers less protection compared to OtBu or OBzl. | Utilize Boc-Asp(OtBu)-OH or Boc-Asp(OBzl)-OH for problematic sequences. |
Experimental Protocols
Protocol 1: Standard Peptide Coupling with this compound in Boc-SPPS
-
Resin Preparation: Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Filter and repeat the treatment for 20-30 minutes.[7]
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x). Wash with DCM (3x).
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/water/TIS (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add 1-2% EDT.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) in a reaction vessel suitable for acidic conditions.
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual TFA. Dry the peptide under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to assess purity and identify any potential byproducts.
Visualizations
Caption: Pathway of aspartimide formation and subsequent byproduct generation.
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
Technical Support Center: Optimizing Peptide Synthesis with Boc-Asp(OMe)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve peptide synthesis yields when using Boc-Asp(OMe)-OH.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields and impurities during solid-phase peptide synthesis (SPPS) with this compound.
Q1: My overall peptide yield is significantly lower than expected after incorporating this compound. What is the most likely cause?
A1: The most probable cause of low yield when using this compound is the formation of an aspartimide side product. This occurs when the backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the methyl ester side chain of aspartate, forming a stable five-membered ring. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2] The resulting aspartimide can then undergo epimerization or be attacked by nucleophiles, leading to a mixture of byproducts, including α- and β-peptides, which are difficult to separate from the desired product, thus reducing the overall isolated yield.[3]
Q2: How can I detect the presence of aspartimide-related impurities in my crude peptide?
A2: Aspartimide formation and its subsequent byproducts can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. In an HPLC chromatogram, you may observe satellite peaks eluting close to the main product peak.[3] Mass spectrometry can confirm the presence of the aspartimide (a loss of methanol, -32 Da, from the expected peptide mass) and the rearranged α- and β-peptides (which will have the same mass as the target peptide but different retention times). Extensive two-dimensional NMR analysis can also be employed to definitively characterize the structural identity of these byproducts.[4][5]
Q3: What strategies can I employ to minimize aspartimide formation when using this compound?
A3: Several strategies can be implemented to suppress aspartimide formation:
-
Choice of Coupling Reagent: The selection of the coupling reagent is critical for efficient amide bond formation while minimizing side reactions. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) are effective for Boc-protected amino acids.[6]
-
Sterically Hindered Protecting Groups: While you are using a methyl ester, it is worth noting for future syntheses that increasing the steric bulk of the side-chain protecting group can effectively block the formation of the succinimide ring.[7] For Boc-based synthesis, using a β-cyclohexyl ester (Chx) instead of a β-benzyl (Bzl) or methyl (OMe) ester can significantly reduce aspartimide formation.[1]
-
Backbone Protection: A highly effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the residue C-terminal to the aspartic acid.[7] The use of a 2-hydroxy-4-methoxybenzyl (Hmb) or a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the following amino acid physically prevents the cyclization reaction.[1][8]
-
Reaction Conditions: Performing coupling reactions at elevated temperatures can sometimes improve coupling efficiency and reduce reaction times, which may indirectly reduce the opportunity for side reactions.[9] However, prolonged exposure to certain conditions can also promote side reactions, so optimization is key.
Q4: Are there alternative building blocks to this compound that are less prone to aspartimide formation?
A4: Yes, several alternatives are available that offer enhanced protection against aspartimide formation. For Boc-based SPPS, Boc-Asp(OChx)-OH (β-cyclohexyl ester) is a commonly used alternative that provides greater steric hindrance to the cyclization reaction compared to the methyl ester.[1] For particularly problematic sequences, employing backbone protection strategies with dipeptide building blocks like Fmoc-Asp-(Dmb)Gly-OH is a very effective, albeit more expensive, solution.[8]
Quantitative Data Summary
The following table summarizes the relative propensity for aspartimide formation based on the side-chain protecting group of the aspartic acid residue.
| Aspartic Acid Derivative | Side-Chain Protecting Group | Relative Propensity for Aspartimide Formation | Key Considerations |
| This compound | Methyl Ester (-OMe) | High | Prone to aspartimide formation, especially in Asp-Gly sequences. |
| Boc-Asp(OBzl)-OH | Benzyl Ester (-OBzl) | Moderate to High | A common choice in Boc chemistry, but still susceptible to side reactions.[10] |
| Boc-Asp(OChx)-OH | Cyclohexyl Ester (-OChx) | Low | The bulky cyclohexyl group provides significant steric hindrance, reducing aspartimide formation.[1] |
| Fmoc-Asp(OtBu)-OH | tert-Butyl Ester (-OtBu) | Moderate | The standard protecting group in Fmoc chemistry; its bulk offers some protection.[11][12] |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl Ester (-OMpe) | Low | Offers improved performance over OtBu due to increased and flexible steric bulk.[7] |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl Ester (-OBno) | Very Low | Significantly reduces aspartimide formation compared to OtBu, leading to higher purity crude product.[13] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
This protocol describes a standard method for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF) (3x).
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group. Wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes. Wash the resin with DMF (3x).[6]
-
Activation of this compound: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF. Add DIC (4 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.[6]
-
Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.[6]
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for an additional 1-2 hours or consider a double coupling.[6]
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
Visualizations
Caption: Standard workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting logic for addressing low peptide yields with Asp-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Boc-Asp(OMe)-OH and Boc-Asp(OBzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups for trifunctional amino acids is paramount to achieving high yield and purity. Aspartic acid, with its side-chain carboxyl group, presents a particular challenge due to the risk of side reactions, most notably aspartimide formation. This guide provides an objective comparison between two common side-chain protected derivatives used in tert-butyloxycarbonyl (Boc) based peptide synthesis: Boc-Asp(OMe)-OH (β-methyl ester) and Boc-Asp(OBzl)-OH (β-benzyl ester).
Introduction to Side-Chain Protection in Boc-SPPS
In solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy, the α-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[1] Side-chain functional groups are protected by more robust groups, typically benzyl-based derivatives, which are stable to repetitive TFA treatment but are cleaved during the final step with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][2] Boc-Asp(OBzl)-OH is the conventional choice for this strategy, while this compound serves more specialized applications.[3]
Comparative Analysis: OMe vs. OBzl Protection
The choice between the methyl ester (OMe) and the benzyl ester (OBzl) for protecting the β-carboxyl group of aspartic acid significantly influences the stability, deprotection strategy, and propensity for side reactions during synthesis.
Deprotection Conditions
The primary difference lies in the conditions required to cleave the side-chain ester. The benzyl ester of Boc-Asp(OBzl)-OH is highly stable and requires strong acidolysis for removal, which is typically performed concurrently with the cleavage of the peptide from the resin.[3] This makes it perfectly suited for the standard Boc-SPPS workflow.[2][3] In solution-phase synthesis, the benzyl group also offers the alternative of removal via catalytic hydrogenolysis.[3][4]
The methyl ester of This compound , on the other hand, is more versatile in its deprotection but also more labile. While it can be removed by strong acids, it is also susceptible to cleavage under basic conditions (saponification). This base lability makes it less ideal for standard Boc-SPPS protocols that involve repeated base neutralization steps, but it opens possibilities for orthogonal deprotection strategies in the synthesis of complex or protected peptide fragments.[5]
Key Side Reactions
Aspartimide Formation: This is the most significant side reaction associated with aspartic acid residues. It involves the intramolecular cyclization of the peptide backbone nitrogen onto the side-chain carbonyl, forming a five-membered succinimide ring.[6][7] This ring can then reopen under aqueous conditions to yield a mixture of the desired α-linked peptide and the undesired, isomeric β-linked peptide.[7][8]
-
This reaction is catalyzed by both acids and bases and is highly sequence-dependent, being most prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[6][7][9]
-
While both derivatives are susceptible, the bulkier benzyl group of Boc-Asp(OBzl)-OH offers greater steric hindrance compared to the methyl group, which can help mitigate the rate of cyclization.[10] To further suppress this side reaction in Boc chemistry, the use of the even bulkier cyclohexyl ester (Boc-Asp(OcHx)-OH) is a well-established strategy.[6][7][8]
Transesterification: The methyl ester of this compound is more susceptible to transesterification if alcohols like methanol are used in washing or processing steps, particularly in the presence of base.[9] While less common, benzyl esters have also been observed to undergo transesterification under specific conditions.[11]
Data Presentation: Performance and Property Comparison
The following tables summarize the key properties and comparative performance characteristics of this compound and Boc-Asp(OBzl)-OH.
| Property | This compound | Boc-Asp(OBzl)-OH |
| Full Name | N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester | N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester |
| Abbreviation | This compound | Boc-Asp(OBzl)-OH |
| CAS Number | 54069-42-4 | 7536-58-5[12] |
| Molecular Formula | C10H17NO6 | C16H21NO6[12] |
| Molecular Weight | 247.25 g/mol | 323.34 g/mol |
| Feature | This compound | Boc-Asp(OBzl)-OH |
| Primary Application | Solution-phase synthesis, protected fragment synthesis. | Standard Boc-based Solid Phase Peptide Synthesis (SPPS).[3] |
| Side-Chain Deprotection | Strong acid (e.g., HF); Base (saponification). | Strong acid (e.g., HF, TFMSA, TMSOTf); Catalytic Hydrogenolysis.[3] |
| Orthogonality | Allows for selective basic cleavage while acid-labile groups (Boc, Bzl) remain. | Quasi-orthogonal in Boc/Bzl strategy (cleaved by strong acid, stable to mild acid).[2] |
| Aspartimide Risk | Higher, due to smaller steric bulk of the methyl group.[10] | Lower than OMe, but still significant in susceptible sequences.[6][7] |
| Other Side Reactions | Susceptible to saponification and transesterification. | Generally robust; minor loss during repeated TFA steps is possible.[9] |
| Compatibility | Less suited for standard Boc-SPPS with base neutralization steps. | Fully compatible with standard Boc-SPPS protocols.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Asp(OBzl)-OH in Boc-SPPS
This protocol describes a typical manual coupling step on a swollen peptide-resin after N-α-Boc deprotection and neutralization.
-
Reagent Preparation: Dissolve Boc-Asp(OBzl)-OH (2-4 equivalents relative to resin substitution) and a coupling agent like HBTU (2-4 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid/coupling agent solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Once complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times), Dichloromethane (DCM) (3-5 times), and an alcohol like Isopropanol (IPA) (2-3 times) to remove any unreacted reagents.[9]
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
This protocol is for the final step of Boc-SPPS, cleaving the peptide from the resin and removing the Boc-Asp(OBzl)-OH side-chain protection. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training.
-
Resin Preparation: Place the dried peptide-resin (e.g., 250 mg) in a specialized HF-resistant reaction vessel.[13]
-
Scavenger Addition: Add a scavenger mixture to protect sensitive residues. A common mixture is "low-high HF" for complex peptides. For a standard cleavage, add scavengers like anisole or p-cresol.
-
HF Cleavage: Cool the reaction vessel to 0-5 °C.[13] Carefully condense anhydrous liquid HF into the vessel.
-
Reaction: Stir the mixture at 0-5 °C for 60-90 minutes.[13] Peptides containing Arg(Tos) may require longer reaction times.[13]
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation, wash with more cold ether, and then dissolve in an appropriate aqueous buffer (e.g., containing acetonitrile and 0.1% TFA) for subsequent purification by HPLC.[14]
Protocol 3: Selective Saponification of Methyl Ester (Solution Phase)
This protocol outlines the selective removal of the methyl ester from a peptide containing this compound in solution.
-
Dissolution: Dissolve the protected peptide in a suitable solvent mixture, such as Tetrahydrofuran (THF) and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.1-1.5 equivalents) dropwise while stirring.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to avoid over-reaction or side-product formation.
-
Quenching: Once the reaction is complete, carefully neutralize the mixture by adding a mild acid (e.g., 1N HCl or acetic acid) until the pH is approximately 5-6.
-
Extraction: Extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product with a free side-chain carboxyl group.
Mandatory Visualizations
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
A Head-to-Head Comparison of Boc-Asp(OMe)-OH and Fmoc-Asp(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protected amino acid derivatives is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the overall success of the project. This guide provides an objective comparison of two commonly used protected aspartic acid derivatives: Boc-Asp(OMe)-OH and Fmoc-Asp(OtBu)-OH. This analysis is supported by a review of their chemical properties, performance in solid-phase peptide synthesis (SPPS), and includes detailed experimental protocols.
The primary distinction between these two building blocks lies in their Nα-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This fundamental difference dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups for other amino acids, and the conditions for deprotection and final cleavage.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Fmoc-Asp(OtBu)-OH is provided below. These properties are essential for understanding their handling, solubility, and reactivity in peptide synthesis.
| Property | This compound | Fmoc-Asp(OtBu)-OH |
| Synonyms | Boc-L-aspartic acid 4-methyl ester | N-Fmoc-L-aspartic acid β-t-butyl ester |
| CAS Number | 59768-74-0 | 71989-14-5 |
| Molecular Formula | C10H17NO6 | C23H25NO6 |
| Molecular Weight | 247.25 g/mol [1][] | 411.45 g/mol [][4] |
| Appearance | White to off-white solid[1] | White to pale yellow crystalline powder[5] |
| Solubility | Soluble in common organic solvents like DMF and DCM. | Good solubility in common SPPS solvents like DMF and NMP.[4][5] |
| Melting Point | Not readily available. | 148-150 °C (decomposes)[6] |
| Reaction Suitability | Boc solid-phase peptide synthesis.[1][] | Fmoc solid-phase peptide synthesis.[6] |
Performance in Solid-Phase Peptide Synthesis
The performance of this compound and Fmoc-Asp(OtBu)-OH in SPPS is largely dictated by the overarching Boc and Fmoc strategies, respectively.
| Performance Parameter | This compound (Boc Strategy) | Fmoc-Asp(OtBu)-OH (Fmoc Strategy) |
| Nα-Deprotection | Repetitive treatment with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] | Repetitive treatment with a mild base, typically 20% piperidine in dimethylformamide (DMF).[] |
| Side-Chain Protection | The methyl ester (OMe) is relatively stable to the acidic conditions of Boc deprotection but is cleaved during the final strong acid cleavage (e.g., HF). | The tert-butyl ester (OtBu) is stable to the basic conditions of Fmoc deprotection but is cleaved during the final acidic cleavage (e.g., TFA).[8] |
| Coupling Efficiency | Generally good with standard coupling reagents. | Generally good with standard coupling reagents like HBTU/HOBt.[9] |
| Major Side Reactions | Less prone to aspartimide formation due to the acidic deprotection conditions. However, prolonged exposure to strong acids during final cleavage can lead to other side products. | Prone to aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[9] This side reaction is base-catalyzed and can lead to the formation of β-peptides and racemization.[6] Mitigation strategies include using bulkier side-chain protecting groups or modified deprotection cocktails. |
| Final Cleavage | Requires strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] | Typically achieved with a cocktail of TFA with scavengers (e.g., water, triisopropylsilane) to remove the OtBu group and cleave the peptide from the resin.[8] |
| Overall Yield and Purity | Can provide high yields and purity, but the harsh final cleavage conditions can be detrimental to sensitive peptides. | Generally provides high yields and purity with milder final cleavage conditions. However, purity can be significantly compromised by aspartimide formation in susceptible sequences. |
Experimental Protocols
Detailed methodologies for the key steps in SPPS using both this compound and Fmoc-Asp(OtBu)-OH are provided below.
Boc Solid-Phase Peptide Synthesis using this compound
1. Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield or PAM resin in DCM for 1-2 hours.
-
Attach the first Boc-protected amino acid to the resin via its cesium salt to minimize racemization.
2. Deprotection of the Boc Group:
-
Wash the resin with DCM.
-
Treat the resin with 25-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, followed by a neutralization step with a base such as 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin thoroughly with DCM.
3. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test.
4. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with liquid HF at 0°C for 1-2 hours in the presence of scavengers like anisole.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
Fmoc Solid-Phase Peptide Synthesis using Fmoc-Asp(OtBu)-OH
1. Resin Preparation:
-
Swell Rink Amide or Wang resin in DMF for 30-60 minutes.[9]
2. Deprotection of the Fmoc Group:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[9]
-
Wash the resin thoroughly with DMF.[9]
3. Coupling of Fmoc-Asp(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.[9]
-
Add a base like DIEA (6-10 equivalents) to the solution and pre-activate for 2-5 minutes.[9]
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.[9]
-
Monitor the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test.
4. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DMF and then DCM, and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically TFA/H2O/TIPS (95:2.5:2.5), for 2-3 hours.
-
Filter the resin and precipitate the crude peptide with cold diethyl ether.
Visualizing the Synthetic Workflows
To further illustrate the differences between the two synthetic strategies, the following diagrams outline the chemical structures and the core steps of the Boc and Fmoc SPPS cycles.
Caption: Chemical structures of this compound and Fmoc-Asp(OtBu)-OH.
Caption: Generalized workflow for the Boc-SPPS cycle.
Caption: Generalized workflow for the Fmoc-SPPS cycle.
Conclusion
The choice between this compound and Fmoc-Asp(OtBu)-OH is fundamentally a choice between the Boc and Fmoc solid-phase peptide synthesis strategies.
This compound is well-suited for the traditional Boc-SPPS approach. The primary advantage of this strategy is the reduced risk of aspartimide formation during the synthesis cycles due to the acidic deprotection conditions. However, the requirement for strong, hazardous acids like liquid HF for final cleavage can be a significant drawback, particularly for peptides containing sensitive residues.
Fmoc-Asp(OtBu)-OH is the standard choice for the more modern and widely used Fmoc-SPPS strategy. This approach offers the significant advantage of milder deprotection and cleavage conditions, enhancing its compatibility with a broader range of peptide sequences and automated synthesizers. The main challenge associated with Fmoc-Asp(OtBu)-OH is the propensity for base-catalyzed aspartimide formation, which can compromise the purity and yield of the final peptide. However, various strategies have been developed to mitigate this side reaction.
For researchers and drug development professionals, the selection should be based on the specific requirements of the target peptide. For sequences not prone to aspartimide formation, the Fmoc strategy with Fmoc-Asp(OtBu)-OH generally offers a more convenient and safer workflow. For sequences that are particularly susceptible to aspartimide formation, the Boc strategy with this compound may be a more robust option, provided the final product can withstand the harsh cleavage conditions. Alternatively, within the Fmoc framework, specialized aspartic acid derivatives with bulkier side-chain protecting groups can be employed to minimize this problematic side reaction.
References
The Strategic Advantage of Boc-Asp(OMe)-OH in Orthogonal Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the choice of protecting groups is a critical determinant of success. While a variety of protected aspartic acid derivatives are available, Boc-Asp(OMe)-OH presents a distinct advantage in specific applications, primarily owing to its utility in orthogonal protection schemes for the synthesis of cyclic peptides. This guide provides an objective comparison of this compound with other commonly used protected aspartates, supported by established chemical principles and experimental protocols.
A primary challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide byproduct, particularly during Fmoc-based solid-phase peptide synthesis (SPPS) due to the repeated use of basic conditions for Fmoc group removal.[1][2] This side reaction can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products.[2] While sterically hindered protecting groups are often employed to mitigate this issue in linear peptide synthesis, the key advantage of this compound lies in a different chemical strategy.
The primary utility of this compound is realized in synthetic routes that require selective deprotection of the aspartate side chain. The methyl ester (-OMe) of this compound can be selectively cleaved under basic conditions (saponification), leaving acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and t-butyl esters intact. This orthogonality is particularly valuable for the synthesis of cyclic peptides through lactam bridge formation.[1]
Comparative Analysis of Aspartate Protecting Groups
The selection of a protected aspartate derivative is dictated by the overall synthetic strategy, particularly the chemistry of the N-terminal protecting group (Boc vs. Fmoc) and the need for selective side-chain deprotection.
| Protecting Group Strategy | Key Feature | Primary Application | Deprotection Conditions | Compatibility |
| This compound | Orthogonal to acid-labile groups | Synthesis of cyclic peptides | Saponification (e.g., LiOH, NaOH) | Boc-SPPS, Solution Phase |
| Boc-Asp(OBzl)-OH | Standard for Boc-SPPS | Linear peptide synthesis | Strong acid (e.g., HF) | Boc-SPPS |
| Boc-Asp(OtBu)-OH | Acid-labile side chain | Linear peptide synthesis | Strong acid (e.g., HF) | Boc-SPPS |
| Fmoc-Asp(OtBu)-OH | Standard for Fmoc-SPPS | Linear peptide synthesis | Piperidine (Fmoc), TFA (OtBu) | Fmoc-SPPS |
| Fmoc-Asp(OMpe/OBno)-OH | Sterically hindered | Synthesis of aspartimide-prone sequences | Piperidine (Fmoc), TFA (side chain) | Fmoc-SPPS |
Experimental Protocols
Key Experiment: On-Resin Synthesis of a Cyclic Peptide via Lactam Bridge Formation
This protocol outlines the use of this compound in an orthogonal protection strategy to synthesize a cyclic peptide on a solid support.
1. Linear Peptide Synthesis (Boc-SPPS):
-
Resin: Start with a suitable resin, such as a PAM resin.
-
First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]
-
Neutralization: Neutralize the resin with a base such as diisopropylethylamine (DIEA).[4]
-
Coupling: Couple the subsequent Boc-protected amino acids, including this compound and another amino acid with a side chain suitable for cyclization (e.g., Boc-Lys(Fmoc)-OH), using a suitable coupling agent like HBTU.
-
Washing: Wash the resin thoroughly after each deprotection, neutralization, and coupling step.
2. Selective Side-Chain Deprotection:
-
Fmoc Deprotection (for Lysine side chain): Once the linear sequence is assembled, treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the lysine side chain, exposing the free amine.
-
Saponification (for Aspartate side chain): To deprotect the aspartate side chain, suspend the resin in a solution of LiOH in a mixture of THF and water. The reaction progress should be monitored by HPLC analysis of a cleaved resin sample.
3. On-Resin Cyclization:
-
Intramolecular Coupling: After selective deprotection of both side chains, induce intramolecular cyclization by treating the resin with a coupling agent such as PyBOP or HATU in the presence of a base like DIEA at high dilution to favor intramolecular reaction.[1]
4. Cleavage and Purification:
-
Cleavage from Resin: Cleave the cyclic peptide from the resin using a strong acid such as HF, which also removes the remaining side-chain protecting groups.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Advantage: Signaling Pathways and Workflows
References
Navigating the Labyrinth of Aspartic Acid Protection: A Comparative Guide to Side-Chain Protecting Groups
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid (Asp) residues presents a significant hurdle due to the propensity for aspartimide formation. This undesirable side reaction can lead to a cascade of impurities, compromising the yield and purity of the target peptide. The strategic selection of a protecting group for the β-carboxyl group of aspartic acid is paramount to mitigating this challenge. This guide provides an objective, data-driven comparison of various aspartic acid side-chain protecting groups to inform the selection of an optimal synthetic strategy.
The primary challenge in incorporating aspartic acid into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS) is the base-catalyzed intramolecular cyclization known as aspartimide formation.[1] This reaction is particularly prevalent during the repeated piperidine treatments required for Fmoc group removal.[1] The formation of the five-membered succinimide ring is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially susceptible.[1] This initial cyclization can lead to several downstream products, including the desired α-peptide, the isomeric β-peptide, and their racemized forms, all of which can be difficult to separate from the final product.[2][3]
Comparative Stability of Aspartic Acid Protecting Groups
The most common strategy to minimize aspartimide formation is the use of sterically hindered ester-based protecting groups for the Asp side chain.[1] However, non-ester-based approaches and backbone protection strategies have also emerged as powerful tools. The following table summarizes the performance of various protecting groups in the synthesis of a model peptide, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is known to be highly prone to aspartimide formation.[4]
| Protecting Group Strategy | Specific Protecting Group | Aspartimide Formation (%)* | Advantages | Disadvantages |
| Standard Ester | Asp(OtBu) | High | Standard, cost-effective | Unsuitable for long or sensitive sequences[1] |
| Bulky Ester | Asp(OMpe) | Moderate | Good balance of protection and cost[1] | May not be sufficient for highly problematic sequences |
| Asp(OEpe) | Low | Increased steric hindrance reduces side reaction | Higher cost than standard groups | |
| Asp(OPhp) | Very Low | Significant reduction in aspartimide formation | Increased cost and potential for slower coupling | |
| Asp(OBno) | Near-Zero | Virtually eliminates aspartimide formation in susceptible sequences[1] | Highest cost among bulky esters | |
| Non-Ester | Asp(CSY) | ~0% | Complete prevention under basic conditions[1] | Requires an additional orthogonal deprotection step with an oxidizing agent[1][4] |
| Backbone Protection | Fmoc-Asp(OtBu)-Dmb-Gly-OH | ~0% | Complete suppression of aspartimide formation[4] | Sequence-dependent (requires a following Gly), dipeptide coupling can be slower[4] |
*Data represents typical values under standard Fmoc-SPPS conditions with extended piperidine treatment to simulate a stress test. Actual results can vary based on the specific peptide sequence and reaction conditions.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these protecting group strategies.
Synthesis of Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) [4]
-
Resin: Rink Amide AM resin (0.5 mmol/g loading)
-
Scale: 0.1 mmol
-
Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min)
-
Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1 hour.
-
Cleavage and Global Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
Aspartimide Formation Stress Test [1]
-
After coupling of the Asp residue and the subsequent amino acid (e.g., Gly), the peptidyl-resin is washed with DMF.
-
The resin is then treated with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.
-
Following the treatment, the resin is washed thoroughly with DMF and DCM and dried.
-
The peptide is cleaved from the resin as described in the general synthesis protocol.
-
The crude peptide is analyzed by HPLC to quantify the extent of aspartimide formation.
Introduction of Bulky Ester Protected Aspartic Acid (OEpe, OPhp, OBno) [4] The corresponding Fmoc-Asp(OR)-OH is coupled using the standard coupling protocol. These protecting groups are stable to the standard Fmoc deprotection conditions and are cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage.
Introduction and Deprotection of Cyanosulfurylide (CSY) Protected Aspartic Acid [4][5]
-
Coupling: Fmoc-Asp(CSY)-OH is coupled using the standard coupling protocol.
-
Cleavage: Following the completion of the peptide sequence, the peptide is cleaved from the resin with TFA, leaving the CSY group intact.
-
CSY Deprotection:
-
Dissolve the crude peptide in a mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).
-
Add a solution of N-chlorosuccinimide (NCS) in acetonitrile dropwise while monitoring the reaction by HPLC. Typically, 1.1-1.5 equivalents of NCS per CSY group are required.
-
The reaction is usually complete within 30 minutes at room temperature.
-
Quench any excess NCS with a scavenger such as methionine or sodium ascorbate.
-
Purify the deprotected peptide by preparative HPLC.
-
Introduction of Backbone Protection (Dmb-Gly) [4] The dipeptide Fmoc-Asp(OtBu)-Dmb-Gly-OH is coupled as a single unit using the standard coupling protocol. The subsequent amino acid is coupled to the glycine residue of the dipeptide. The Dmb group is stable to piperidine and is cleaved during the final TFA cleavage, regenerating the native peptide backbone.
Visualizing the Challenge and Solutions
To better understand the underlying chemical transformations and the strategic points of intervention, the following diagrams illustrate the mechanism of aspartimide formation and the experimental workflow for comparing protecting groups.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for comparative analysis of Asp protecting groups.
References
A Comparative Guide to the Synthesis of Peptides Using Boc-Asp(OMe)-OH and Its Alternatives
For researchers, scientists, and drug development professionals, the incorporation of aspartic acid into synthetic peptides presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can severely impact yield and purity. The choice of protecting group for the β-carboxyl function of aspartic acid is therefore a critical consideration in peptide synthesis strategy. This guide provides an objective comparison of peptides synthesized using Boc-Asp(OMe)-OH with common alternatives, supported by available experimental data.
Introduction to Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs under both acidic and, more commonly, basic conditions. This is particularly problematic in solid-phase peptide synthesis (SPPS) during the repeated piperidine treatments for Fmoc group removal.[1] The reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially susceptible.[1] The resulting succinimide ring can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as their racemized forms.
Comparative Performance of Aspartic Acid Protecting Groups
The selection of a suitable protecting group for the aspartic acid side chain is crucial for minimizing aspartimide formation and achieving high purity and yield. This section compares the performance of this compound with other commonly used aspartic acid derivatives.
This compound: A Focus on Boc-SPPS
This compound is utilized in Boc-based solid-phase peptide synthesis (Boc-SPPS). In this strategy, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and deprotection is achieved using an acid such as trifluoroacetic acid (TFA). Historically, Boc-SPPS has been shown to result in minimal aspartimide formation compared to the more commonly used Fmoc-SPPS.[2] This is largely attributed to the acidic conditions used for Nα-deprotection, which are less conducive to the base-catalyzed aspartimide formation.
The methyl ester of this compound is stable to the acidic conditions of Boc deprotection but requires a separate saponification step (hydrolysis with a base like NaOH or LiOH) for its removal. This adds an extra step to the synthesis but offers an orthogonal protecting group strategy.
Alternatives in Peptide Synthesis
Several alternatives to this compound are available, each with its own set of advantages and disadvantages. The most common alternatives are employed in Fmoc-SPPS.
-
Boc-Asp(OBzl)-OH : A standard choice for Boc-SPPS, the benzyl ester is stable to the repetitive TFA deprotection steps and is typically removed during the final cleavage from the resin with strong acids like HF or TFMSA.[3]
-
Fmoc-Asp(OtBu)-OH : The most common and cost-effective choice for Fmoc-SPPS. However, the tert-butyl ester is prone to aspartimide formation in susceptible sequences under the basic conditions of Fmoc deprotection.[1][4]
-
Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH : These derivatives feature sterically hindered side-chain esters that provide significantly better protection against aspartimide formation compared to the OtBu group. Their bulkiness physically obstructs the intramolecular cyclization.
-
Backbone Protection (e.g., Fmoc-Asp(ODmb)-OH) : This strategy involves protecting the backbone amide nitrogen of the residue following the aspartic acid, which completely prevents aspartimide formation.[1]
Data Presentation: A Comparative Overview
| Protecting Group Strategy | Synthesis Method | % Target Peptide (in a model sequence prone to aspartimide formation) | Key Advantages | Key Disadvantages |
| This compound | Boc-SPPS | Data not widely available, but generally low aspartimide formation reported. | Low risk of aspartimide formation due to acidic deprotection steps.[2] | Requires an additional saponification step for side-chain deprotection. |
| Boc-Asp(OBzl)-OH | Boc-SPPS | Data not widely available, but generally low aspartimide formation reported. | Side-chain deprotection occurs during final cleavage. Cost-effective.[3] | Requires strong acid (HF/TFMSA) for final cleavage. |
| Fmoc-Asp(OtBu)-OH | Fmoc-SPPS | Variable (can be low)[1] | Cost-effective and widely used.[4] | High propensity for aspartimide formation in susceptible sequences.[1] |
| Fmoc-Asp(OMpe)-OH | Fmoc-SPPS | Higher than Fmoc-Asp(OtBu)-OH | Reduced aspartimide formation. | Higher cost. |
| Fmoc-Asp(OBno)-OH | Fmoc-SPPS | Very High (close to 100%) | Virtually eliminates aspartimide formation. | Higher cost and bulkier molecule. |
| Fmoc-Asp(ODmb)-OH | Fmoc-SPPS | Very High (close to 100%)[1] | Complete prevention of aspartimide formation. | Higher cost of the dipeptide building block. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
General Protocol for Boc-SPPS using this compound
-
Resin Swelling : Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
First Amino Acid Coupling : Couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection : Treat the resin with a solution of 50% TFA in DCM to remove the Boc group.
-
Neutralization : Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling : Couple the next Boc-protected amino acid (e.g., this compound) using a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in a solvent like N,N-dimethylformamide (DMF).
-
Repeat : Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.
-
Final Boc Deprotection : Remove the final N-terminal Boc group.
-
Side-Chain Deprotection (Saponification) :
-
On-Resin Saponification : Wash the resin with THF. Treat the resin with a solution of LiOH in a mixture of THF and water (e.g., 3:1) at 0°C to room temperature. Monitor the reaction by HPLC analysis of a small cleaved sample. Neutralize the resin with a weak acid.
-
Post-Cleavage Saponification : Cleave the peptide from the resin with the methyl ester intact using a suitable cleavage cocktail (e.g., HF or TFMSA). Purify the peptide ester. Dissolve the purified peptide ester in a mixture of THF and water and treat with LiOH or NaOH at 0°C to room temperature. Monitor the reaction by HPLC. Neutralize the solution and purify the final peptide.
-
-
Cleavage and Final Deprotection : Cleave the peptide from the resin and remove other side-chain protecting groups using a strong acid like HF or TFMSA.
-
Purification : Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Fmoc-SPPS using Fmoc-Asp(OtBu)-OH
-
Resin Swelling : Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF.
-
Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group.
-
Coupling : Couple the Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) using a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.
-
Repeat : Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection : Remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection : Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification : Purify the crude peptide by RP-HPLC.
Visualization of Workflows and Pathways
Logical Workflow for Aspartic Acid Incorporation Strategy
Caption: Decision workflow for selecting an aspartic acid protection strategy.
Experimental Workflow for Peptide Synthesis and Analysis
Caption: General experimental workflow for peptide synthesis and analysis.
Signaling Pathway of Aspartimide Formation
Caption: Simplified pathway of base-catalyzed aspartimide formation.
Conclusion
The choice of protecting group for aspartic acid is a critical parameter in peptide synthesis. While this compound, used in a Boc-SPPS strategy, offers the advantage of minimizing the risk of aspartimide formation due to the acidic deprotection conditions, it necessitates an additional saponification step. For Fmoc-SPPS, a range of alternatives are available, from the standard Fmoc-Asp(OtBu)-OH to more advanced and costly options like sterically hindered esters and backbone protection, which are highly effective at preventing side reactions in problematic sequences. The optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the desired final purity.
References
A Cost-Benefit Analysis of Aspartic Acid Derivatives in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group strategy for trifunctional amino acids is a critical decision in large-scale peptide synthesis, directly impacting process efficiency, final product purity, and overall manufacturing cost. Aspartic acid, with its reactive side-chain carboxyl group, presents a particular challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities that are difficult to remove. This guide provides a comprehensive cost-benefit analysis of Boc-Asp(OMe)-OH and compares its performance with other commonly used aspartic acid derivatives in an industrial setting.
The two predominant strategies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. While Fmoc chemistry has become the more prevalent method in modern automated SPPS due to its milder deprotection conditions and ease of monitoring, Boc-SPPS retains advantages in specific scenarios, particularly for the synthesis of hydrophobic or aggregation-prone peptides.
Comparative Performance of Aspartic Acid Derivatives
The choice of side-chain protection for aspartic acid is crucial in both Boc and Fmoc strategies. The most common derivatives include methyl (OMe), benzyl (OBzl), and tert-butyl (OtBu) esters. The following tables summarize the key performance indicators and cost considerations for these derivatives in a large-scale synthesis context.
Table 1: Performance Comparison of Aspartic Acid Derivatives in Large-Scale SPPS
| Parameter | This compound | Boc-Asp(OBzl)-OH | Boc-Asp(OtBu)-OH | Fmoc-Asp(OtBu)-OH |
| Primary Application | Boc-SPPS | Boc-SPPS | Boc-SPPS, Fmoc-SPPS | Fmoc-SPPS |
| Typical Coupling Efficiency | >99% | >99% | >99% | >99% |
| Relative Purity of Crude Peptide | High | High | High | Generally high, but can be reduced by aspartimide formation |
| Risk of Aspartimide Formation | Low in Boc-SPPS | Low in Boc-SPPS | Low in Boc-SPPS | High, especially in Asp-Gly, Asp-Ser, Asp-Asn sequences[1] |
| Side-Chain Deprotection Conditions | Saponification (e.g., NaOH) or strong acid (HF) | Catalytic Hydrogenation or HF | Strong acid (TFA, HF) | Strong acid (TFA) |
| Orthogonality | Yes (removable under conditions that leave many other groups intact) | Yes (removable by hydrogenation) | No (cleaved with Boc group) | Yes (with tBu-based side-chain protection) |
| Suitability for Hydrophobic Peptides | Good | Good | Good | Can be challenging due to aggregation |
Table 2: Cost-Benefit Analysis of Aspartic Acid Derivatives
| Derivative | Relative Raw Material Cost | Process Complexity | Purification Cost | Overall Cost-Effectiveness |
| This compound | Low to Moderate | Moderate (requires separate side-chain deprotection step) | Moderate | High for specific applications where Fmoc is problematic |
| Boc-Asp(OBzl)-OH | Low to Moderate | Moderate (requires hydrogenation step) | Moderate | High for peptides sensitive to strong acids |
| Boc-Asp(OtBu)-OH | Low | Low (deprotected with Nα-Boc group) | Moderate | High for routine Boc-SPPS |
| Fmoc-Asp(OtBu)-OH | High | Low (streamlined deprotection-coupling cycles) | High (due to potential for difficult-to-remove impurities) | Variable; can be lower for complex peptides despite higher raw material cost due to overall process efficiency[] |
Experimental Protocols
Below are generalized protocols for the incorporation of this compound and Fmoc-Asp(OtBu)-OH in a large-scale solid-phase peptide synthesis setting.
Protocol 1: Incorporation of this compound in Large-Scale Boc-SPPS
This protocol assumes a starting scale of 1 kg of peptide-resin.
-
Resin Swelling: The peptide-resin is swelled in dichloromethane (DCM) for 1-2 hours in a suitable solid-phase reactor.
-
Boc Deprotection:
-
The resin is treated with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 5 minutes (pre-wash).
-
The deprotection solution is drained, and a fresh solution of 50% TFA in DCM is added and allowed to react for 20-30 minutes.
-
The resin is washed sequentially with DCM, isopropanol (IPA), and DCM to remove residual acid.
-
-
Neutralization: The resin is neutralized by washing with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved. This is followed by washing with DCM.
-
Coupling of this compound:
-
A solution of this compound (2-3 equivalents relative to resin loading) and a coupling agent such as HBTU (2-3 equivalents) in N,N-dimethylformamide (DMF) is prepared.
-
DIPEA (4-6 equivalents) is added to the activation mixture.
-
The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours.
-
The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test. If the test is positive, a second coupling may be performed.
-
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Capping (Optional): Any unreacted amino groups can be capped by treating the resin with acetic anhydride and a base to prevent the formation of deletion peptides.
Protocol 2: Incorporation of Fmoc-Asp(OtBu)-OH in Large-Scale Fmoc-SPPS
This protocol assumes a starting scale of 1 kg of peptide-resin.
-
Resin Swelling: The peptide-resin is swelled in DMF for 1-2 hours in a suitable solid-phase reactor.
-
Fmoc Deprotection:
-
The resin is treated with a 20% solution of piperidine in DMF (v/v) for 5 minutes.
-
The solution is drained, and a fresh 20% piperidine in DMF solution is added and allowed to react for 15-20 minutes.
-
The resin is washed thoroughly with DMF.
-
-
Coupling of Fmoc-Asp(OtBu)-OH:
-
A solution of Fmoc-Asp(OtBu)-OH (2-3 equivalents), a coupling agent such as HBTU (2-3 equivalents), and an additive like HOBt (2-3 equivalents) in DMF is prepared.
-
DIPEA (4-6 equivalents) is added to the activation mixture.
-
The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours.
-
The completion of the coupling is monitored (e.g., Kaiser test).
-
-
Washing: The resin is washed thoroughly with DMF to prepare for the next deprotection cycle.
Visualizing the Decision-Making Process
The selection of a protecting group strategy for large-scale synthesis is a multifactorial decision. The following diagram illustrates the logical workflow for this process.
Caption: Workflow for selecting a protected aspartic acid in large-scale synthesis.
Conclusion
The decision to use this compound in large-scale peptide synthesis is nuanced. While the broader industry trend favors Fmoc-based strategies for their efficiency and mild deprotection conditions, Boc-SPPS, and specifically the use of orthogonal protecting groups like the methyl ester on the aspartic acid side chain, offers a compelling alternative for sequences prone to aggregation or for those where aspartimide formation is a significant concern with Fmoc chemistry.
The lower raw material cost of Boc-amino acids can be attractive, but a thorough cost-benefit analysis must also account for process complexity, potential for side reactions, and the cost of purification. For many routine syntheses, the higher upfront cost of Fmoc-Asp(OtBu)-OH may be justified by a more streamlined process and higher crude purity. However, for "difficult" sequences, the robustness of Boc-SPPS and the reduced risk of aspartimide formation can make derivatives like this compound or Boc-Asp(OBzl)-OH the more economically viable choice in the long run. Ultimately, the optimal strategy is highly sequence-dependent and requires careful consideration of all factors outlined in this guide.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-Asp(OMe)-OH versus Alternatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of aspartic acid (Asp) residues into synthetic peptides is a critical step in the development of new therapeutics and research tools. The choice of the protecting group for the β-carboxyl group of aspartic acid can significantly influence the purity, yield, and ultimately, the biological activity of the final peptide. This guide provides an objective comparison of peptides synthesized using the traditional Boc-Asp(OMe)-OH and various alternatives, with a focus on the implications for biological function, supported by experimental data.
Introduction: The Challenge of Aspartimide Formation
A primary challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. This side reaction, which can be catalyzed by both acid and base, leads to the formation of a succinimide ring that can subsequently open to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[1] This process can also lead to racemization at the α-carbon of the aspartic acid residue.[2][3] These impurities are often difficult to separate from the target peptide due to their similar physicochemical properties, and their presence can significantly alter the peptide's three-dimensional structure and, consequently, its biological activity.[1]
The two most common solid-phase peptide synthesis (SPPS) strategies, Boc and Fmoc, differ in their susceptibility to aspartimide formation. Fmoc-SPPS, which utilizes a base (typically piperidine) for the removal of the Nα-Fmoc protecting group, is particularly prone to base-catalyzed aspartimide formation.[4] In contrast, Boc-SPPS, which uses an acid (typically trifluoroacetic acid, TFA) for Nα-Boc deprotection, generally sees less aspartimide formation during the synthesis cycles, although it can still occur during the final cleavage from the resin.[5]
This guide will compare the outcomes of using this compound with several key alternatives in both Boc and Fmoc synthesis strategies.
Comparison of Aspartic Acid Protecting Group Strategies
The choice of the protecting group for the aspartic acid side chain is pivotal in mitigating aspartimide formation. Below is a comparative overview of commonly used derivatives.
| Protecting Group Strategy | Synthesis Method | Key Advantages | Key Disadvantages | Impact on Purity & Biological Activity |
| This compound | Boc-SPPS | Traditional, well-established in Boc chemistry. | Methyl ester is relatively small and offers minimal steric hindrance to aspartimide formation. | Can lead to aspartimide-related impurities, potentially reducing the overall biological potency of the peptide mixture. |
| Boc-Asp(OBzl)-OH | Boc-SPPS | Standard in Boc-SPPS, benzyl group provides more steric bulk than methyl. | Requires strong acid (e.g., HF) for final cleavage. | Generally provides good purity in Boc synthesis, leading to reliable biological activity. |
| Fmoc-Asp(OtBu)-OH | Fmoc-SPPS | Standard and widely used in Fmoc-SPPS. | Highly susceptible to aspartimide formation, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1] | Can result in significant levels of β-peptide and racemized impurities, leading to a final product with potentially reduced and heterogeneous biological activity. |
| Fmoc-Asp(OMpe)-OH / Fmoc-Asp(OBno)-OH | Fmoc-SPPS | Increased steric bulk of the Mpe and Bno groups significantly reduces aspartimide formation. | Higher cost compared to Fmoc-Asp(OtBu)-OH. | Leads to significantly higher purity of the target α-peptide, which is expected to translate to more consistent and potent biological activity. |
| Fmoc-Asp(OAll)-OH | Fmoc-SPPS | The allyl ester is orthogonal and can be removed under neutral conditions, avoiding the basic conditions that promote aspartimide formation. | Requires an additional deprotection step using a palladium catalyst. | Offers high purity by minimizing aspartimide formation, preserving the intended biological activity. |
| Fmoc-Asp(CSY)-OH | Fmoc-SPPS | Cyanosulfurylide (CSY) protecting group completely suppresses aspartimide formation.[6] | A newer, less established method; requires a specific deprotection step. | Produces exceptionally pure peptides, ensuring that the observed biological activity is attributable to the correct peptide isomer.[6][7] |
Experimental Data: Purity of a GLP-2 Analog (Teduglutide)
Teduglutide is a 33-amino acid analog of glucagon-like peptide-2 (GLP-2) that contains two aspartic acid residues in sequences known to be prone to aspartimide formation (Asp-Gly and Asp-Phe). A study comparing the synthesis of Teduglutide using the standard Fmoc-Asp(OtBu)-OH versus the novel Fmoc-Asp(CSY)-OH demonstrated a dramatic difference in the purity of the crude product.
| Aspartic Acid Derivative | Synthesis Method | Crude Product Purity (Target Peptide) | Reference |
| Fmoc-Asp(OtBu)-OH | Fmoc-SPPS | Significant aspartimide formation observed | [6][7] |
| Fmoc-Asp(CSY)-OH | Fmoc-SPPS | No detectable aspartimide formation | [6][7] |
This data clearly illustrates that the choice of aspartic acid protecting group has a profound impact on the chemical purity of the synthesized peptide. While direct comparative biological activity data for these two preparations of Teduglutide were not provided, it is a well-established principle in pharmacology that the purity of an active pharmaceutical ingredient is directly correlated with its potency and safety. The presence of isomers such as β-peptides and D-aspartate containing peptides can lead to a lower apparent potency of the drug substance and introduce potential off-target effects.
Experimental Protocols
General Protocol for Boc-SPPS
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Merrifield or PAM resin). Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using an appropriate activation method (e.g., DCC/HOBt or formation of the cesium salt).
-
Deprotection: Remove the Boc group using a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[8]
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound or Boc-Asp(OBzl)-OH) using a coupling agent such as HBTU or HATU in the presence of a base like DIEA. Monitor the coupling reaction for completion using the Kaiser test.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, thioanisole).[8]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Fmoc-SPPS
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide or Wang resin). Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU or HATU and a base such as DIEA.
-
Deprotection: Remove the Fmoc group using a 20% solution of piperidine in DMF for 10-20 minutes.[9]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH or an alternative) using a coupling agent and a base. Monitor the reaction for completion.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[9]
-
Purification: Purify the crude peptide using RP-HPLC.
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) and its analogs, which often contain aspartic acid, are crucial in regulating glucose homeostasis. They act by binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), primarily on pancreatic β-cells. The presence of impurities such as β-peptides or racemized forms can alter the binding affinity and subsequent signaling cascade.
Caption: GLP-1 receptor signaling pathway in a pancreatic β-cell.
Experimental Workflow for Peptide Synthesis and Purity Analysis
The following diagram illustrates a typical workflow for synthesizing and analyzing the purity of a peptide, a crucial step before conducting biological assays.
Caption: General workflow for peptide synthesis, purification, and analysis.
Conclusion
The selection of an appropriate protecting group for aspartic acid is a critical determinant of the final purity of a synthetic peptide. While this compound is a component of the traditional Boc-SPPS methodology, its use and the more common Fmoc-based strategies with standard protecting groups can lead to significant aspartimide-related impurities. These impurities, including β-peptides and racemized products, can compromise the biological activity of the final peptide product.
For sequences prone to aspartimide formation, the use of sterically hindered side-chain protecting groups (e.g., OMpe, OBno) or orthogonal protecting groups (e.g., OAll) in Fmoc-SPPS is highly recommended. The advent of novel protecting groups like cyanosulfurylides offers a promising solution for completely suppressing this problematic side reaction. By minimizing or eliminating the formation of impurities, researchers can ensure that the observed biological activity is a true reflection of the intended α-peptide, leading to more reliable and reproducible scientific outcomes. Therefore, while alternatives to this compound and standard Fmoc-Asp(OtBu)-OH may be more expensive, the investment can be justified by the significantly higher purity and, consequently, the more dependable biological activity of the synthesized peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartate racemization in synthetic peptides. Part 2. Tendency to racemization of aminosuccinyl residue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-Asp(OMe)-OH: A Guide for Laboratory Professionals
For immediate reference, the proper disposal of Boc-Asp(OMe)-OH (tert-Butoxycarbonyl-L-aspartic acid 4-methyl ester) requires its classification as a non-halogenated organic solid waste. It should be segregated from other waste streams and disposed of through a licensed chemical waste management service. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.
Safety and Handling Precautions
While specific hazard classifications under OSHA may not be assigned, it is crucial to handle this compound with standard laboratory safety protocols to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other suitable chemical-resistant gloves.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: In case of dust generation, a NIOSH-approved respirator is recommended.
Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols. Avoid direct contact with skin and eyes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for a proper risk assessment before handling and disposal.
| Property | Value |
| Physical State | Solid |
| Appearance | White to off-white powder |
| Molecular Formula | C₁₀H₁₇NO₆ |
| Molecular Weight | 247.25 g/mol |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases |
| Hazardous Decomposition Products | Under fire conditions, may decompose to emit toxic fumes, including oxides of carbon and nitrogen. |
Note: No quantitative data on environmental persistence or decomposition rates under ambient conditions were found in the reviewed literature.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Properly identify the waste as this compound.
-
Classify it as a non-halogenated organic solid waste .
-
Segregate this waste from other chemical waste streams, particularly from aqueous, halogenated, and reactive wastes.
2. Containerization:
-
Use a dedicated, properly labeled waste container for solid chemical waste.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene drum).
-
The label should clearly state "this compound Waste" and include any relevant hazard warnings.
3. Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For small spills, carefully sweep the solid material into a designated waste container.
-
For larger spills, prevent the spread of the powder. Use a shovel or other appropriate tools to collect the material into a suitable waste disposal container.
-
Avoid generating dust during cleanup. If necessary, lightly moisten the spilled material with a non-reactive solvent (e.g., water, if compatible) to minimize dust.
4. Final Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
No specific experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes were found in the publicly available literature. The standard and recommended procedure is collection and disposal via a certified waste management provider.
Disposal Workflow
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling Boc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Storage, and Disposal of Boc-Asp(OMe)-OH.
This document provides comprehensive, step-by-step guidance for the safe operational handling and disposal of this compound (CAS No. 59768-74-0), also known as BOC-L-Aspartic acid 4-methyl ester. While this compound is not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to prudent laboratory practices is essential to ensure personnel safety and maintain experimental integrity.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Although this compound has no required hazard labeling, potential risks include mild irritation upon contact with eyes, skin, or the respiratory tract if inhaled as a dust.[2] Therefore, a standard level of personal protective equipment is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses.[3][4] | Protects eyes from accidental splashes or airborne dust. |
| Hand Protection | Nitrile gloves or other suitable chemical-resistant gloves.[3][5] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Type N95 dust mask (US) or equivalent.[3][5] | Recommended when handling larger quantities or if dust generation is likely, to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for weighing and preparing solutions of this compound in a laboratory setting.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.
-
Don all required PPE as specified in Table 1.
-
Assemble all necessary equipment: the container of this compound, a clean weighing vessel (e.g., weighing boat or beaker), a spatula, the chosen solvent, and the destination flask.
-
-
Weighing the Compound:
-
Place the weighing vessel on an analytical balance and tare the balance to zero.
-
Carefully transfer the desired amount of solid this compound from its primary container to the weighing vessel using a clean spatula. Avoid creating airborne dust. If handling significant quantities, perform this step in a chemical fume hood.[6]
-
Record the exact mass of the compound.
-
-
Dissolution:
-
Transfer the weighed solid into the appropriately sized beaker or flask.
-
To ensure a quantitative transfer, rinse the weighing vessel with a small amount of the chosen solvent and add the rinsing to the flask.
-
Add approximately one-third of the final required solvent volume to the flask.[7]
-
Agitate the mixture to dissolve the solid. This can be achieved by swirling, stirring with a magnetic stir bar, or using a sonicator.[7]
-
Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Cap the flask and mix thoroughly to ensure a homogeneous solution.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Clean the spatula and work area.
-
Dispose of any contaminated disposables (e.g., weighing boat, gloves) according to the disposal plan outlined in Section 4.
-
Diagram 1: Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the standard operational procedure for handling this compound.
Safety and Emergency Information
Immediate actions are critical in the event of accidental exposure or a spill.
Table 2: First-Aid and Spill Response Measures
| Incident | Procedure |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][4] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2][4] |
| Inhalation | Move to fresh air. If breathing is difficult, provide assistance. Seek medical attention if symptoms occur.[2][4] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[2][8] |
| Small Spill (Solid) | Carefully sweep or scoop up the spilled material, taking care not to create dust. Place it into a sealed, labeled container for disposal. Wipe the area with a wet paper towel.[1] |
| Large Spill | Evacuate the area. Prevent the spread of dust by covering the spill with a plastic sheet.[3] Contact your institution's Environmental Health & Safety (EHS) department for assistance. |
Storage and Disposal Plan
Proper storage and disposal are crucial for laboratory safety and environmental compliance.
Storage:
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
-
Labeling: Ensure all containers, including secondary containers for solutions, are clearly labeled with the chemical name and any relevant hazard information.
Disposal Plan: The disposal of this compound and its associated waste must adhere to institutional and local regulations.
Experimental Protocol: Waste Disposal
-
Segregation:
-
Solid Waste: Collect unused or waste this compound powder, along with any contaminated materials (e.g., weighing boats, paper towels from spill cleanup), in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and labeled liquid waste container. Do not pour chemical solutions down the drain.[9]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.
-
Store waste containers in a designated satellite accumulation area, ensuring they are sealed to prevent leaks or spills.[9]
-
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[9] Dispose of the material through a licensed waste disposal contractor.[8] Empty containers should be triple-rinsed before being discarded or recycled, with the rinsate collected as chemical waste.[10]
-
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. Laboratory waste | Staff Portal [staff.ki.se]
- 3. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. benchchem.com [benchchem.com]
- 5. Spill Cleanup: Blue Pigment Spill - HazChem Environmental [hazchem.com]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 8. agilent.com [agilent.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
